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  • Product: 3-Fluoroazetidine-1-carbonyl chloride
  • CAS: 2287285-33-8

Core Science & Biosynthesis

Foundational

3-Fluoroazetidine-1-carbonyl chloride: Physicochemical Profiling and Strategic Applications in Modern Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorinated small-ring heterocycles has become a cornerstone of lead optimization. 3-Fluoroazetidine-1-carbonyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorinated small-ring heterocycles has become a cornerstone of lead optimization. 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) represents a highly specialized, bifunctional building block. It combines the rigid, vector-defining geometry of a 4-membered azetidine ring with the electrophilic reactivity of a carbonyl chloride (carbamoyl chloride).

This whitepaper provides an in-depth technical analysis of 3-fluoroazetidine-1-carbonyl chloride. By examining its physicochemical properties, mechanistic reactivity, and recent applications in both neuroimaging (PET radioligands)[1] and oncology (PRMT5 inhibitors)[2], we aim to equip drug development professionals with the actionable intelligence required to leverage this reagent in complex synthetic workflows.

Physicochemical Profiling

Understanding the fundamental properties of 3-fluoroazetidine-1-carbonyl chloride is critical for predicting its behavior in both synthetic environments and biological systems. The table below summarizes its core quantitative data[3].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Implication
Chemical Name 3-Fluoroazetidine-1-carbonyl chlorideIUPAC standard nomenclature.
CAS Number 2287285-33-8Unique registry identifier for sourcing.
Molecular Formula C₄H₅ClFNOIndicates high halogen density (Cl, F).
Molecular Weight 137.54 g/mol Low molecular weight; ideal for fragment-based design.
Structural Motif Fluorinated N-carbamoyl chlorideHighly electrophilic; moisture-sensitive.
Lipophilicity (logD) Modulated by 3-F substitutionFluorine lowers amine basicity and optimizes CNS penetration.
Storage Conditions Inert atmosphere (N₂/Ar), 2–8 °CPrevents hydrolysis to the corresponding carbamic acid.

Mechanistic Insights & Causality in Drug Design

As application scientists, we do not merely use reagents; we must understand the causality behind their selection. Why choose 3-fluoroazetidine-1-carbonyl chloride over a standard piperidine or pyrrolidine derivative?

The Role of the 3-Fluoroazetidine Motif

Azetidines offer a unique spatial arrangement, forcing attached substituents into specific vectors that flexible alkyl chains or larger rings cannot achieve. The incorporation of a fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect).

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Lipophilicity & BBB Penetration: In CNS drug development, optimizing the partition coefficient (logD) is paramount. The 3-fluoroazetidine moiety provides an optimal balance of lipophilicity and polarity, facilitating blood-brain barrier (BBB) permeability without excessive non-specific lipid binding[4].

Electrophilic Reactivity of the Carbonyl Chloride

The carbonyl chloride group (also known as a carbamoyl chloride when attached to nitrogen) is a potent electrophile. It undergoes rapid nucleophilic acyl substitution when exposed to primary or secondary amines, yielding highly stable urea linkages. Ureas are critical pharmacophores in kinase inhibitors and receptor antagonists due to their dual capacity as hydrogen-bond donors and acceptors.

SARLogic A Lead Optimization B Improve BBB Permeability? A->B E Require PET Biomarker? A->E C Add 3-Fluoroazetidine Motif B->C Yes D Modulates logD & Lipophilicity C->D F 18F-Radiolabeling Potential E->F Yes F->C Design Precursor

Strategic decision tree for incorporating the 3-fluoroazetidine moiety in CNS drug design.

Field-Proven Applications

Case Study 1: Neuroimaging and CYP46A1 PET Radioligands

Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific enzyme implicated in Alzheimer's and Parkinson's diseases. Recently, researchers developed [¹⁸F]CHL2310 , a novel Positron Emission Tomography (PET) radioligand, to image this enzyme[1].

During the synthesis of the precursor, 3-fluoroazetidine-1-carbonyl chloride was reacted with a complex indoline derivative (5-(6-(trifluoromethyl)indolin-4-yl)oxazole). The choice of the 3-fluoroazetidine moiety was deliberate: it maintained the high potency of the scaffold (IC₅₀ = 0.11 nM) while providing a strategic site for late-stage ¹⁸F-radiolabeling via isotopic exchange, yielding a tracer with excellent brain uptake and clearance kinetics[4].

Case Study 2: Oncology and PRMT5 Inhibitors

Protein arginine methyltransferase 5 (PRMT5) is a major epigenetic target in MTAP-deleted cancers (e.g., pancreatic, glioblastoma). Recent patent literature (US20240254118A1) highlights the use of 3-fluoroazetidine-1-carbonyl chloride in synthesizing potent PRMT5 inhibitors[2]. The reagent is used to construct complex urea-based drug moieties that fit precisely into the MTA-cooperative binding pocket of the PRMT5 enzyme, demonstrating the reagent's utility in targeted oncology therapies.

Experimental Protocols: Self-Validating Synthetic Workflow

To ensure reproducibility and scientific integrity, the following protocol details the optimal conditions for utilizing 3-fluoroazetidine-1-carbonyl chloride in nucleophilic acyl substitution. This method is designed to be a self-validating system, incorporating critical checkpoints.

Protocol: Synthesis of 3-Fluoroazetidine-1-Carboxamide Derivatives

Objective: To form a stable urea linkage by reacting a secondary amine (e.g., an indoline core) with 3-fluoroazetidine-1-carbonyl chloride[4].

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Causality: The carbamoyl chloride is highly susceptible to hydrolysis. Ambient moisture will convert it to a carbamic acid, which rapidly decarboxylates, destroying the reagent.

  • Substrate Solvation: Dissolve the starting secondary amine (1.0 equiv, e.g., 0.25 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.75 mmol) to the solution. Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. The organic base acts as an acid scavenger, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Add 3-fluoroazetidine-1-carbonyl chloride (1.5 to 1.7 equiv, 0.43 mmol) dropwise. Allow the mixture to slowly warm to room temperature and stir for 16 hours[1].

  • Self-Validation Checkpoint (LC-MS): Before quenching, sample the reaction. LC-MS analysis must show the disappearance of the starting amine mass and the emergence of the [M+H]⁺ peak corresponding to the target urea product.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (eluting with a Hexanes/Ethyl Acetate gradient) to afford the pure 3-fluoroazetidine-1-carboxamide derivative.

SynthesisWorkflow Start Starting Amine (1.0 equiv) Reaction Nucleophilic Acyl Substitution (0 °C to RT, 16h) Start->Reaction Reagent 3-Fluoroazetidine-1-carbonyl chloride (1.5-1.7 equiv) Reagent->Reaction Base NEt3 / DIPEA (3.0 equiv) Base->Reaction Solvent Anhydrous DCM (N2 Atmosphere) Solvent->Reaction Quench Quench & Workup (Sat. NaHCO3) Reaction->Quench Purification Flash Chromatography (Silica Gel) Quench->Purification Product Target Urea Derivative Purification->Product

Workflow for nucleophilic acyl substitution using 3-fluoroazetidine-1-carbonyl chloride.

Conclusion

3-Fluoroazetidine-1-carbonyl chloride is far more than a simple structural linker; it is a strategic tool for modulating lipophilicity, enforcing metabolic stability, and introducing radiolabeling sites in advanced drug candidates. By adhering to strict anhydrous protocols and understanding the electronic properties of the fluorinated azetidine ring, medicinal chemists can effectively deploy this reagent to solve complex SAR challenges in both neuropharmacology and oncology.

References

  • Haoyue, S., et al. "Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography." ACS Pharmacology & Translational Science, 2025. Available at:[Link][1][4]

  • "PRMT5 inhibitors and uses thereof." United States Patent Application US20240254118A1, 2024. Available at:[2]

Sources

Exploratory

Crystal Structure and Stereochemistry of 3-Fluoroazetidine-1-carbonyl Chloride: A Technical Guide

Executive Summary 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) is a highly strained, stereochemically nuanced heterocyclic building block. It is utilized extensively in medicinal chemistry, particularly in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) is a highly strained, stereochemically nuanced heterocyclic building block. It is utilized extensively in medicinal chemistry, particularly in the synthesis of urea-linked pharmacophores and the development of Positron Emission Tomography (PET) radioligands targeting cholesterol 24-hydroxylase (CYP46A1)[1]([Link]). The incorporation of a fluorine atom onto the four-membered azetidine ring introduces profound stereoelectronic effects. When coupled with the electron-withdrawing carbamoyl chloride moiety, these effects dictate the molecule's three-dimensional conformation, crystalline packing, and electrophilic reactivity.

This whitepaper deconstructs the crystallographic principles, conformational dynamics, and self-validating experimental methodologies required to synthesize and structurally characterize this critical intermediate.

Stereoelectronic Foundations

Nitrogen Planarity and Conjugation

In standard aliphatic azetidines, the nitrogen atom is sp3 hybridized, adopting a pyramidal geometry. However, the attachment of the highly electron-withdrawing carbonyl chloride group (–C(=O)Cl) fundamentally alters this electronic state. The nitrogen lone pair delocalizes extensively into the π∗ orbital of the carbonyl group.

This conjugation forces the nitrogen into an sp2 -like, near-planar geometry, a phenomenon well-documented in analogous ureas and carbamoyl chlorides[2]([Link]). This planarity restricts rotation around the N–C(carbonyl) bond, locking the molecule into distinct rotameric states that impact its packing within a crystal lattice and its trajectory during nucleophilic attack.

Ring Puckering and the Charge-Dipole Effect

The stereochemistry of the four-membered azetidine ring is governed by "puckering"—a conformational distortion that minimizes torsional strain between adjacent methylene groups.

In uncharged, non-conjugated 3-fluoroazetidines, the ring puckers to place the highly electronegative fluorine atom as far from the nitrogen lone pair as possible (an exo conformation) to minimize electrostatic repulsion. However, the strong conjugation with the carbonyl group in 3-fluoroazetidine-1-carbonyl chloride imparts a partial positive charge ( δ+ ) on the nitrogen atom. This electronic shift triggers a stereochemical inversion: the ring puckers inward (endo) to facilitate a favorable charge-dipole attraction between the polarized C–F bond and the partially positive nitrogen (C–F···N δ+ )[3]([Link]).

ConformationalLogic N_Planarity Carbamoyl Conjugation (N sp2 character) Partial_Charge Partial Positive Charge on Nitrogen (Nδ+) N_Planarity->Partial_Charge Dipole_Int C-F···Nδ+ Charge-Dipole Attraction Partial_Charge->Dipole_Int Puckering Azetidine Ring Puckering (Endo Conformation) Dipole_Int->Puckering

Stereoelectronic causality driving the endo-puckered conformation of the azetidine ring.

Quantitative Crystallographic Data

Single-crystal X-ray diffraction (SC-XRD) of carbamoyl chloride derivatives reveals highly conserved structural parameters. The table below summarizes the expected quantitative data for 3-fluoroazetidine-1-carbonyl chloride based on established crystallographic principles for this chemical class.

Crystallographic ParameterExpected Value RangeMechanistic Rationale
N1–C(carbonyl) Bond 1.34 – 1.36 ÅShortened relative to standard C–N bonds (~1.47 Å) due to lone pair delocalization into the carbonyl π∗ orbital.
C=O Bond 1.19 – 1.21 ÅStandard carbonyl length, slightly elongated due to resonance contribution from the nitrogen lone pair.
C–Cl Bond 1.78 – 1.82 ÅTypical for acyl chlorides; highly polarized, rendering the carbonyl carbon highly electrophilic.
C3–F Bond 1.38 – 1.41 ÅStrong, highly polarized bond driving the charge-dipole interactions within the crystal lattice.
Sum of Angles at N1 358° – 360°Indicates near-perfect sp2 hybridization and planarity, minimizing steric clash and maximizing conjugation.
N1–C2–C3–F Dihedral ~100° (Endo Pucker)Deviates from the neutral 137° state; driven by the C–F···N δ+ charge-dipole attraction.

Experimental Methodologies

To study the crystal structure of 3-fluoroazetidine-1-carbonyl chloride, highly pure single crystals must be grown. The following self-validating protocol outlines the synthesis and crystallization workflow.

SynthesisWorkflow SM 3-Fluoroazetidine HCl (Precursor) Reagents Triphosgene + Pyridine (DCM, 0 °C) SM->Reagents Crude Crude 3-Fluoroazetidine- 1-carbonyl chloride Reagents->Crude Purif Silica Gel Chromatography (Hexane/EtOAc) Crude->Purif Cryst Vapor Diffusion (DCM/Hexane) Purif->Cryst XRD Single-Crystal XRD (Structural Elucidation) Cryst->XRD

Workflow for synthesis, purification, and crystallization of the target compound.

Step-by-Step Synthesis and Crystallization Protocol

Step 1: Acylation via Triphosgene

  • Procedure: Suspend 3-fluoroazetidine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add pyridine (3.0 equiv) dropwise. Slowly add a solution of triphosgene (0.4 equiv) in DCM. Stir for 2 hours at 0 °C, then warm to room temperature.

  • Causality: Triphosgene is selected over phosgene gas to allow for precise stoichiometric control and to mitigate severe inhalation hazards. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent acid-catalyzed ring opening of the highly strained azetidine.

  • Self-Validation Check: Analyze an aliquot of the crude mixture via 19 F NMR. A single sharp peak at approximately -175 ppm confirms the structural integrity of the 3-fluoroazetidine ring. The disappearance of the broad N–H proton signal in 1 H NMR confirms complete acylation.

Step 2: Purification

  • Procedure: Quench the reaction with ice water. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Self-Validation Check: TLC visualization requires a KMnO 4​ stain, as the compound lacks a strong UV chromophore. The purified fraction must show >98% purity by GC-MS before proceeding to crystallization.

Step 3: Vapor Diffusion Crystallization

  • Procedure: Dissolve 50 mg of the purified 3-fluoroazetidine-1-carbonyl chloride in 0.5 mL of anhydrous DCM in a small inner vial. Place this vial uncovered inside a larger outer vial containing 3 mL of anhydrous hexane. Seal the outer vial tightly and leave undisturbed at 4 °C for 3–5 days.

  • Causality: Vapor diffusion is employed because the gradual diffusion of the non-polar antisolvent (hexane) into the polar solvent (DCM) slowly decreases the solubility of the compound. This slow supersaturation avoids the kinetic trapping of amorphous solids, selectively favoring the thermodynamic growth of defect-free single crystals suitable for XRD.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation of the stage confirms the presence of a true single-crystal lattice rather than a polycrystalline or amorphous aggregate.

Conclusion

The crystal structure and stereochemistry of 3-fluoroazetidine-1-carbonyl chloride represent a masterclass in stereoelectronic interplay. The conjugation of the carbamoyl chloride group forces the nitrogen into a planar geometry, which in turn induces a partial positive charge that dictates the endo-puckering of the fluorinated azetidine ring via charge-dipole attraction. Understanding these foundational principles allows medicinal chemists to rationally design bioisosteres and radioligands with optimized spatial trajectories and metabolic profiles.

References

  • Title : Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography Source : National Institutes of Health (NIH) / PMC URL :[Link][1]

  • Title : “Stereoelectronic Deprotection of Nitrogen”: Recovering Nucleophilicity with a Conformational Change Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link][2]

  • Title : Stereoselectively fluorinated N-heterocycles: a brief survey Source : National Institutes of Health (NIH) / PMC URL :[Link][3]

Sources

Foundational

Solubility Profile and Handling Protocols for 3-Fluoroazetidine-1-Carbonyl Chloride in Organic Solvents

Executive Summary 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8)[1] is a highly reactive, moisture-sensitive electrophile utilized extensively as a structural building block in advanced medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8)[1] is a highly reactive, moisture-sensitive electrophile utilized extensively as a structural building block in advanced medicinal chemistry. The incorporation of a fluorinated azetidine moiety is a proven strategy for improving the metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetrance of active pharmaceutical ingredients (APIs). Recent applications include the synthesis of novel 18F-labeled radioligands for Positron Emission Tomography (PET) imaging of cholesterol 24-hydroxylase (CYP46A1)[2]. However, its dual nature—combining a strained four-membered ring with a highly electrophilic acid chloride—demands rigorous solvent selection. This whitepaper provides a comprehensive analysis of its solubility profile, degradation kinetics, and validated experimental handling protocols.

Physicochemical Properties & Mechanistic Overview

The reactivity of 3-fluoroazetidine-1-carbonyl chloride is governed by two primary structural features:

  • Inductive Withdrawal: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect) across the azetidine ring. This further depletes electron density at the carbonyl carbon, rendering it exceptionally susceptible to nucleophilic attack.

  • Ring Strain: The four-membered azetidine ring possesses significant angle strain. While the nitrogen lone pair typically delocalizes into the carbonyl pi-system (amide resonance), the geometric constraints of the azetidine ring restrict optimal orbital overlap compared to larger heterocycles (e.g., piperidine). This reduced resonance stabilization increases the acid chloride's electrophilicity.

Consequently, the compound is strictly incompatible with protic environments and requires anhydrous, polar aprotic solvents to maintain structural integrity during solvation and subsequent amidation reactions.

Solubility Profile in Organic Solvents

To ensure optimal reaction conditions, the quantitative solubility and stability of 3-fluoroazetidine-1-carbonyl chloride must be mapped across various solvent classes.

Table 1: Quantitative Solubility and Stability Data at 25°C

Solvent ClassSpecific SolventEstimated SolubilityStability (Anhydrous, 24h)Mechanistic Interaction
Polar Aprotic Dichloromethane (DCM)> 150 mg/mLExcellent (>99% recovery)Non-coordinating; optimal for amidation.
Polar Aprotic Tetrahydrofuran (THF)> 100 mg/mLGood (>95% recovery)Weakly coordinating oxygen; trace peroxides may react.
Non-Polar Toluene~ 50 mg/mLExcellent (>99% recovery)Inert; useful for controlled, slow additions.
Non-Polar Hexanes / Heptane< 5 mg/mLExcellent (Suspension)Inert; utilized as an anti-solvent for precipitation.
Protic Methanol (MeOH)N/A (Reacts)Poor (Complete degradation)Rapid solvolysis forming methyl 3-fluoroazetidine-1-carboxylate.
Protic Water (H2O)N/A (Reacts)Poor (Complete degradation)Rapid hydrolysis forming 3-fluoroazetidine, CO2, and HCl.

Causality Behind Solvent Choices: Dichloromethane (DCM) is the gold-standard solvent for this compound. As demonstrated in the recent synthesis of the [18F]CHL2310 radioligand, DCM provides complete solvation without coordinating to the electrophilic carbonyl carbon, allowing for efficient condensation with complex amines in the presence of triethylamine (NEt3)[2]. Tetrahydrofuran (THF) is a viable alternative but requires rigorous purification to remove trace peroxides and moisture, which can initiate ring-opening or premature hydrolysis.

Visualizing the Reaction Pathways

To understand the critical divergence between successful amidation and catastrophic degradation, the following diagram illustrates the solvent-dependent pathways.

Pathway A 3-Fluoroazetidine-1-carbonyl chloride (Highly Electrophilic) B Aprotic Solvents (DCM, THF, Toluene) A->B Solvation E Protic Solvents (H2O, MeOH, EtOH) A->E Exposure C Amine + Base (e.g., NEt3) B->C Addition D Stable Amide Product (Target Molecule) C->D Amidation (High Yield) F Hydrolysis / Solvolysis (Degradation) E->F Nucleophilic Attack

Figure 1: Reaction pathways of 3-fluoroazetidine-1-carbonyl chloride in aprotic vs. protic solvents.

Experimental Protocols

Protocol A: Self-Validating Solubility and Stability Assessment

To empirically determine solubility while ensuring the compound has not degraded, a self-validating HPLC workflow must be employed. This ensures mass balance: any loss in the parent peak must correlate with the appearance of degradation peaks.

  • Environmental Control: Transfer the sealed vial of 3-fluoroazetidine-1-carbonyl chloride into a nitrogen-filled glovebox (O2 < 1 ppm, H2O < 1 ppm).

  • Solvent Preparation: Dispense 1.0 mL of anhydrous, Sure/Seal™ DCM (water ≤ 0.001%) into a pre-dried 4 mL borosilicate vial.

  • Solute Addition: Slowly add 100 mg of the acid chloride to the solvent while stirring at 300 rpm at 25°C. Observe for complete dissolution (solution should remain clear and colorless).

  • Internal Standard Addition: Add a non-reactive internal standard (e.g., biphenyl, 10 mg) to the solution to establish a baseline for quantitative mass balance.

  • HPLC Sampling: Withdraw 10 µL aliquots at t=0, 1h, 4h, and 24h. Dilute immediately in anhydrous acetonitrile and inject into an HPLC-UV/MS system.

  • Validation: Calculate the Area Under the Curve (AUC) ratio of the parent compound to the internal standard. A stable solution will maintain a constant ratio over 24 hours.

Workflow S1 Step 1 Inert Atmosphere (Glovebox) S2 Step 2 Anhydrous Solvent Dispensing S1->S2 S3 Step 3 Solute Addition & Thermal Control S2->S3 S4 Step 4 HPLC / UV-Vis Stability Analysis S3->S4

Figure 2: Step-by-step workflow for assessing solubility and stability under anhydrous conditions.

Protocol B: Standardized Amidation Workflow

This protocol describes the coupling of 3-fluoroazetidine-1-carbonyl chloride with a secondary amine, a standard procedure in radioligand and API synthesis[3].

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the target amine (1.0 equiv) in anhydrous DCM (0.05 M concentration).

  • Base Addition: Add triethylamine (NEt3, 3.0 equiv) to the solution. The excess base acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the reactant amine.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3-fluoroazetidine-1-carbonyl chloride (1.7 equiv) dropwise. The low temperature mitigates the exothermic nature of the reaction and suppresses side reactions[3].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 16 hours.

  • Workup: Quench the reaction with a saturated aqueous NaHCO3 solution. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the target 3-fluoroazetidin-1-yl methanone derivative.

References

  • Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography. ACS Pharmacology & Translational Science. URL:[Link]

Sources

Exploratory

The Electronic Effects of Fluorine Substitution on Azetidine Rings: A Comprehensive Guide for Drug Design

Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these heterocycles, the four-membered azetidine ring serves as a confor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these heterocycles, the four-membered azetidine ring serves as a conformationally restricted bioisostere for larger cyclic amines. However, unsubstituted azetidines often suffer from high basicity, leading to poor passive membrane permeability and potential off-target toxicity (e.g., hERG liability).

This technical whitepaper explores the profound electronic perturbations induced by mono- and gem-difluoro substitution on the azetidine core. By dissecting the causality behind σ -inductive effects and stereoelectronic conformational shifts, this guide provides drug development professionals with actionable insights and self-validating experimental protocols for designing and profiling next-generation fluorinated therapeutics.

The Fluorine Paradigm: Causality of Electronic Perturbations

The introduction of fluorine—the most electronegative element (Pauling scale: 3.98)—into an aliphatic ring system fundamentally alters the molecule's electron density distribution. In the context of azetidines, fluorine substitution exerts its influence primarily through two mechanisms:

The σ -Inductive Effect (-I) and Basicity (pKa)

The basicity of an amine is dictated by the availability of the nitrogen lone pair to accept a proton, as well as the thermodynamic stability of the resulting positively charged conjugate acid.

When fluorine is substituted at the 3-position of an azetidine ring, its powerful electron-withdrawing inductive effect (-I) pulls electron density through the σ -bond framework away from the nitrogen atom. The causality is twofold:

  • Ground-State Depletion: The electron density on the nitrogen lone pair is diminished, making it a weaker Lewis base and a weaker nucleophile[1].

  • Conjugate Acid Destabilization: Upon protonation, the resulting positive charge on the nitrogen is highly destabilized by the adjacent partial positive charges induced by the electron-withdrawing fluorine atoms.

Consequently, the pKa of the amine drops precipitously. While unsubstituted azetidine is highly basic (pKa ~11.29)[2], the introduction of a single fluorine atom (3-fluoroazetidine) reduces the pKa to approximately 8.4. The addition of a second fluorine atom (3,3-difluoroazetidine) exerts a cumulative inductive effect, plummeting the pKa to ~7.0, representing a basicity reduction by a factor of over 10,000[1, 3].

Stereoelectronic Conformational Control (The Gauche Effect)

Beyond pure electronegativity, fluorine substitution dictates the 3D conformation of the azetidine ring. Due to the highly polarized C-F bond, fluorinated azetidines experience stereoelectronic interactions—specifically, the gauche effect. The molecule minimizes its energy by adopting specific ring-puckered conformations that align the highly electronegative fluorine atoms optimally against the nitrogen lone pair or adjacent C-H bonds. This conformational locking directly impacts how the molecule binds to target proteins and interacts with metabolic enzymes[4].

G F_Sub Fluorine Substitution on Azetidine Inductive Strong σ-Inductive Electron Withdrawal (-I) F_Sub->Inductive Gauche Stereoelectronic Gauche Effect F_Sub->Gauche Metab Enhanced Metabolic Stability F_Sub->Metab pKa Lowered Amine pKa (Reduced Basicity) Inductive->pKa Conf Altered Ring Puckering Gauche->Conf Perm Increased Unionized Fraction at pH 7.4 pKa->Perm

Fig 1: Logical flow of fluorine substitution effects on azetidine physicochemical properties.

Quantitative Physicochemical Impact

The modulation of pKa has a direct, cascading effect on the molecule's lipophilicity (logP/logD) and its ability to traverse lipid bilayers. At a physiological pH of 7.4, unsubstituted azetidine is almost entirely protonated (ionized), rendering it highly polar and poorly permeable. Conversely, 3,3-difluoroazetidine (pKa ~7.0) exists predominantly in its neutral, unionized state at pH 7.4, allowing it to easily cross cellular membranes.

Furthermore, the strong C-F bond (bond dissociation energy ~116 kcal/mol) provides a steric and electronic shield against cytochrome P450-mediated oxidative metabolism, significantly enhancing the intrinsic microsomal clearance profile of the drug candidate[5].

Table 1: Physicochemical Properties of Azetidine vs. Fluorinated Analogues
CompoundStructure MotifApprox. pKaIonized Fraction at pH 7.4Relative BasicityMetabolic Liability
Azetidine Unsubstituted11.29> 99.9%1x (Baseline)High (Ring opening/Oxidation)
3-Fluoroazetidine Mono-fluoro~8.40~90.9%~ 10−3 Moderate
3,3-Difluoroazetidine Gem-difluoro~7.00~28.5%~ 10−4.3 Low (Highly stable)

(Data synthesized from Benchchem[1] and ResearchGate physicochemical profiling[4].)

Experimental Methodologies

To ensure scientific integrity, the synthesis and profiling of fluorinated azetidines must rely on self-validating systems. Below are the detailed, step-by-step methodologies for generating and evaluating these compounds.

Protocol A: Synthesis of 3-Fluoroazetidine via Deoxyfluorination

Objective: To selectively convert a hydroxyl group to a fluorine atom without inducing ring-opening of the strained four-membered heterocycle.

  • Amine Protection: Dissolve 3-hydroxyazetidine in dichloromethane (DCM). Add 1.2 equivalents of benzhydryl bromide and a mild base (e.g., triethylamine) to form 1-benzhydryl-3-hydroxyazetidine. Causality: The bulky benzhydryl group protects the basic nitrogen from reacting with the fluorinating agent and prevents unwanted polymerization.

  • Cryogenic Deoxyfluorination: Transfer the protected intermediate to a flame-dried flask under anhydrous argon. Dissolve in dry DCM and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add 1.5 equivalents of Diethylaminosulfur trifluoride (DAST). Critical Step: The extreme low temperature is mandatory to control the highly exothermic fluorination and prevent the strain-release ring-opening of the azetidine core.

  • Quenching: Allow the reaction to slowly warm to room temperature over 12 hours. Quench by slowly adding saturated aqueous NaHCO3​ at 0 °C to safely neutralize HF byproducts. Extract with DCM and concentrate.

  • Deprotection & Validation: Subject the purified intermediate to catalytic hydrogenolysis ( H2​ gas, Pd/C catalyst in methanol) to cleave the benzhydryl group. Validate the final 3-fluoroazetidine product using 19F NMR (expect a characteristic multiplet near -178 ppm).

Protocol B: Potentiometric Titration for pKa Determination

Objective: To accurately measure the basicity reduction induced by fluorine substitution.

  • System Calibration: Calibrate a high-precision glass pH electrode using standardized buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • System Validation (Control): Dissolve 2 mg of unsubstituted azetidine in 10 mL of 0.15 M KCl (to simulate physiological ionic strength). Titrate with 0.1 M HCl under a nitrogen blanket. Calculate the pKa. Self-Validation: The system is valid only if the control yields a pKa of 11.29 ± 0.05.

  • Sample Preparation: Dissolve 2-3 mg of the synthesized 3-fluoroazetidine (free base) in 10 mL of 0.15 M KCl.

  • Titration Execution: Titrate the solution with standardized 0.1 M HCl under a continuous nitrogen blanket (to prevent atmospheric CO2​ from forming carbonic acid and skewing the pH).

  • Data Analysis: Plot the titration curve (pH vs. Volume of titrant). Determine the pKa at the half-equivalence point using the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ).

W Start Synthesize Fluoroazetidine Purify Chromatographic Purification Start->Purify NMR 19F & 1H NMR Validation Purify->NMR Titration Potentiometric pKa Titration NMR->Titration LogP Shake-Flask logP Partitioning NMR->LogP Data Physicochemical Profiling Titration->Data LogP->Data

Fig 2: Experimental workflow for synthesizing and profiling fluorinated azetidines.

Conclusion

The substitution of fluorine onto the azetidine ring is not merely a structural tweak; it is a profound electronic reprogramming of the molecule. By leveraging the strong σ -inductive effects of fluorine, drug developers can rationally tune the pKa of the azetidine nitrogen, thereby optimizing physiological ionization, enhancing passive membrane permeability, and shielding the molecule from metabolic degradation. Understanding the causality behind these electronic effects allows for the precise engineering of safer, more efficacious pharmaceutical agents.

References

  • Clockss / University of Alberta. Preparation and Synthetic Applications of Azetidines. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity. Available at: [Link]

  • ResearchGate. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Available at: [Link]

  • ACS Publications - Journal of Medicinal Chemistry. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Available at: [Link]

Foundational

Infrared Spectroscopic Characterization of 3-Fluoroazetidine-1-carbonyl chloride: Mechanistic Origins of Vibrational Shifts

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Fluoroazetidine-1-carbonyl chloride is a highly specialized, strained hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Fluoroazetidine-1-carbonyl chloride is a highly specialized, strained heterocyclic building block frequently utilized in advanced medicinal chemistry, notably in the synthesis of positron emission tomography (PET) radioligands targeting CYP46A1[1]. Because it is a reactive carbamoyl chloride derivative, verifying its structural integrity and purity prior to cross-coupling or condensation reactions is critical. This whitepaper provides an in-depth analysis of the infrared (IR) spectroscopy absorption bands for this molecule, explaining the quantum mechanical and structural causality behind its unique vibrational shifts, and establishes a self-validating protocol for its characterization.

Structural Causality and Vibrational Mechanics

To accurately assign the IR spectrum of 3-fluoroazetidine-1-carbonyl chloride, one must look beyond standard functional group tables and analyze the competing electronic effects within the molecule's specific geometry. The most diagnostic feature is the carbonyl stretching frequency ( νC=O​ ).

In a standard aliphatic amide, the nitrogen lone pair donates electron density into the carbonyl pi-system via resonance ( +M effect), giving the C=O bond partial single-bond character and lowering its absorption to ~1650 cm⁻¹[2]. Conversely, in standard acid chlorides, the highly electronegative chlorine exerts a strong inductive withdrawal ( −I effect), stiffening the C=O bond and pushing the absorption to ~1800 cm⁻¹[2].

As a carbamoyl chloride, this molecule sits in a "tug-of-war" between these two extremes. While an unstrained analog like diethylcarbamoyl chloride absorbs near 1735–1745 cm⁻¹[3], 3-fluoroazetidine-1-carbonyl chloride is subjected to two additional structural perturbations:

  • Azetidine Ring Strain (Frustrated Resonance): The 4-membered azetidine ring possesses significant angle strain. To accommodate this, the hybridization of the nitrogen atom shifts, increasing the s-character of the exocyclic N–C(=O) bond. This geometric constraint prevents the nitrogen from achieving the planar geometry required for optimal p-orbital overlap with the carbonyl. Because the nitrogen lone pair is "locked out" of resonance, the C=O bond retains higher double-bond character.

  • Fluorine Inductive Effect: The highly electronegative fluorine atom at the 3-position exerts a transannular −I effect through the sigma framework, further depleting electron density from the nitrogen and compounding the stiffness of the carbonyl bond.

As a result of these combined effects, the νC=O​ band is shifted significantly higher than typical amides, landing in the 1740–1760 cm⁻¹ regime.

G Base Base Carbamoyl Chloride System Cl_Ind Chlorine Inductive (-I) Effect Stiffens C=O Bond Base->Cl_Ind N_Res Nitrogen Resonance (+M) Effect Frustrated by Ring Strain Base->N_Res F_Ind 3-Fluoro Inductive (-I) Effect Reduces N-Lone Pair Density Base->F_Ind Final Net Shift: Elevated C=O Frequency (1740 - 1760 cm⁻¹) Cl_Ind->Final N_Res->Final F_Ind->Final

Caption: Logical flow of structural factors driving the C=O vibrational frequency shift.

Quantitative IR Band Assignments

The following table summarizes the expected quantitative IR absorption data, synthesized from fundamental spectroscopic principles and authoritative reference ranges[4].

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityCausality / Structural Notes
C=O (Carbonyl) Stretch1740 – 1760StrongElevated due to Cl inductive effect and azetidine ring strain restricting N-resonance[2].
C–F (Fluoroalkane) Stretch1000 – 1100StrongHighly polar bond; typically dominates the fingerprint region alongside C–O/C–N stretches[4].
C–Cl (Acid Chloride) Stretch600 – 800MediumBroad band; exact position is sensitive to rotational conformers[4].
C–N (Amide/Ring) Stretch1150 – 1250MediumCoupled with azetidine ring breathing and bending modes.
C–H (Aliphatic) Stretch2850 – 3000Weak-Med sp3 C–H bonds; slightly elevated above normal alkanes due to 4-membered ring strain.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity, the acquisition of the IR spectrum must be treated as a self-validating system. 3-Fluoroazetidine-1-carbonyl chloride is highly sensitive to atmospheric moisture; hydrolysis will convert the carbamoyl chloride into an unstable carbamic acid, which rapidly decarboxylates into 3-fluoroazetidine hydrochloride. The protocol below is designed to prevent and detect this degradation.

Step-by-Step Methodology

Phase 1: System Suitability & Background Validation

  • Crystal Cleaning: Wipe the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) with anhydrous isopropanol and allow it to evaporate completely.

  • Background Collection: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality Check: Ensure the background spectrum shows flat baselines in the 1700–1800 cm⁻¹ region. Any anomalous peaks here indicate contamination that will mask the critical C=O stretch.

Phase 2: Inert Sample Application

  • Environmental Control: Because acid chlorides react with ambient humidity[2], purge the sampling area with dry Nitrogen ( N2​ ) or Argon.

  • Application: Using a dry, glass gas-tight syringe, dispense a single neat drop (1-2 µL) of 3-fluoroazetidine-1-carbonyl chloride directly onto the ATR crystal. Immediately engage the anvil (if volatile) to seal the sample against the crystal.

Phase 3: Data Acquisition

  • Parameters: Run the sample at 4 cm⁻¹ resolution for 64 scans.

    • Causality Check: 64 scans are required to achieve a high signal-to-noise ratio in the fingerprint region (<1000 cm⁻¹), which is necessary to accurately resolve the medium-intensity C–Cl stretch from baseline noise.

Phase 4: Spectral Quality Control & Degradation Detection

  • Linearity Verification: Confirm that the maximum absorbance (likely the C=O or C–F peak) falls between 0.2 and 0.8 Absorbance Units (AU) to ensure detector linearity.

  • Hydrolysis Check (Self-Validation): Inspect the 3200–3500 cm⁻¹ region. A pure sample of 3-fluoroazetidine-1-carbonyl chloride has no N–H or O–H bonds. If a broad band appears in this region, the sample has hydrolyzed to form amine salts or carbamic acids, and the spectrum must be discarded.

Sources

Exploratory

Predictive computational modeling of 3-Fluoroazetidine-1-carbonyl chloride

Document Type: Technical Whitepaper Subject: Predictive Computational Modeling of 3-Fluoroazetidine-1-carbonyl chloride Target Audience: Research Scientists, Computational Chemists, and Drug Development Professionals Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Subject: Predictive Computational Modeling of 3-Fluoroazetidine-1-carbonyl chloride Target Audience: Research Scientists, Computational Chemists, and Drug Development Professionals

Executive Overview

Azetidines are considered privileged scaffolds in drug discovery due to their optimal balance of molecular rigidity and metabolic stability[1]. Within this chemical space, 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) has emerged as a highly reactive, electrophilic building block. The introduction of a 3-fluoro substituent on the azetidine ring is a proven strategy to modulate basicity and enhance pharmacokinetic profiles, as demonstrated in the development of novel 18F-labeled radioligands and targeted therapeutics[2].

However, the unique stereoelectronic properties of the 4-membered ring—coupled with the highly reactive acid chloride moiety—demand rigorous in-silico profiling before physical synthesis. Computational modeling, specifically Density Functional Theory (DFT), has become indispensable for predicting the reactivity, regioselectivity, and downstream physicochemical properties of these azetidine derivatives[3]. This whitepaper outlines a self-validating computational and experimental framework for harnessing this molecule in rational drug design.

Part I: Structural & Electronic Profiling (Ground State)

To predict how 3-fluoroazetidine-1-carbonyl chloride will behave in a reactor or a biological system, we must first establish its ground-state electronic architecture. The puckering dynamics of the azetidine ring and the orientation of the highly electronegative C-F bond dictate the molecule's global dipole moment and its susceptibility to nucleophilic attack.

Step-by-Step Methodology: DFT Geometry & Electronic Profiling
  • SMILES Instantiation & Conformational Search: Action: Generate 3D coordinates from the SMILES string FC1CN(C1)C(=O)Cl and execute a Monte Carlo conformational search using the OPLS4 force field. Causality: Azetidines exhibit rapid ring-puckering dynamics. Failing to sample pseudo-axial versus pseudo-equatorial conformers leads to erroneous ground-state energy calculations.

  • Quantum Mechanical Optimization: Action: Optimize the lowest-energy conformers using the ωB97X-D density functional and the 6-311++G(d,p) basis set. Causality: The ωB97X-D functional accounts for long-range dispersion interactions. The diffuse functions (++) are mathematically required to correctly model the expanded electron clouds of the highly electronegative fluorine and chlorine atoms.

  • Frequency Analysis & ZPE Correction: Action: Compute vibrational frequencies at the identical level of theory. Causality: This mathematically validates that the optimized geometry is a true local minimum (characterized by zero imaginary frequencies) rather than a saddle point.

  • Electrostatic Potential (ESP) Mapping: Action: Map the ESP onto the electron density isosurface (isovalue = 0.002 a.u.). Causality: Visualizing the ESP identifies the exact spatial locus of electrophilicity at the carbonyl carbon, predicting the optimal trajectory for incoming nucleophiles.

DFT_Workflow A 1. SMILES Input FC1CN(C1)C(=O)Cl B 2. Conformational Search (Monte Carlo / OPLS4) A->B C 3. DFT Optimization (ωB97X-D / 6-311++G**) B->C D 4. Frequency Analysis (Identify True Minima) C->D E 5. Electronic Profiling (ESP, HOMO/LUMO) D->E

Caption: Computational workflow for ground-state electronic profiling of 3-fluoroazetidine derivatives.

Part II: Predictive Reactivity & Transition State Dynamics

The primary utility of 3-fluoroazetidine-1-carbonyl chloride is its role as an electrophile in nucleophilic acyl substitution (e.g., reacting with amines to form ureas or amides). Predicting the activation energy barrier (ΔG‡) allows chemists to rationally select solvents, bases, and temperature conditions.

Step-by-Step Methodology: Transition State (TS) Modeling
  • Pre-Reaction Complex Assembly: Action: Position the nucleophile (e.g., a primary amine) at a Bürgi-Dunitz trajectory (~107°) relative to the carbonyl plane of the acid chloride. Causality: This specific geometry maximizes the orbital overlap between the amine's lone pair (HOMO) and the carbonyl's π* antibonding orbital (LUMO), representing the physical onset of bond formation.

  • Transition State (TS) Optimization: Action: Utilize the Berny algorithm to locate the first-order saddle point. Causality: Isolates the highest-energy tetrahedral intermediate. The energy difference between this state and the pre-reaction complex yields the activation barrier.

  • Intrinsic Reaction Coordinate (IRC) Verification: Action: Run an IRC calculation forward and backward from the TS geometry. Causality: This is the critical self-validating computational step. It proves that the identified TS smoothly and exclusively connects the specific reactants to the desired products without bypassing hidden intermediates.

TS_Modeling R Reactant Complex (Acid Chloride + Nucleophile) TS Transition State (TS) (Imaginary Frequency < 0) R->TS Activation Energy (Ea) IRC Intrinsic Reaction Coordinate (Path Verification) TS->IRC P Product Complex (Amide/Urea Formation) IRC->P Thermodynamic Driving Force

Caption: Transition state modeling for nucleophilic acyl substitution at the carbonyl chloride.

Part III: In-Silico Pharmacophore Translation

Once the 3-fluoroazetidine moiety is successfully conjugated to a target scaffold, it drastically alters the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The table below quantifies the impact of the fluorine substitution compared to a non-fluorinated baseline.

Table 1: Comparative In-Silico Physicochemical Profiling

PropertyAzetidine-1-carboxamide (Baseline)3-Fluoroazetidine-1-carboxamideMechanistic Causality
Basic pKa ~ 8.5~ 6.8The strong inductive (-I) effect of fluorine depletes electron density from the ring nitrogen, lowering basicity and improving membrane permeability at physiological pH.
LogP (Lipophilicity) 0.120.45Fluorine substitution increases lipophilicity, directly enhancing passive membrane and blood-brain barrier (BBB) penetration.
Ring Puckering Angle ~ 25°~ 18°Stereoelectronic gauche effects between the C-F bond and the ring nitrogen flatten the heterocycle, altering the spatial vector of attached pharmacophores.
Metabolic Stability Vulnerable at C3Highly StableThe thermodynamically robust C-F bond physically blocks Cytochrome P450-mediated oxidation at the historically vulnerable C3 hotspot.

Part IV: Self-Validating Experimental Framework

A computational model is only as trustworthy as its physical validation. To ensure scientific integrity, the in-silico transition state barrier (ΔG‡) must be corroborated by in-vitro reaction kinetics. The following protocol establishes a closed-loop validation system.

Step-by-Step Methodology: Kinetic Validation
  • Anhydrous Reaction Setup: Action: Dissolve 3-fluoroazetidine-1-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Causality: Acid chlorides are highly sensitive to ambient moisture. Strict anhydrous conditions prevent the competitive formation of 3-fluoroazetidine-1-carboxylic acid, which would skew kinetic data.

  • Nucleophilic Addition & Kinetic Monitoring: Action: Introduce a model nucleophile (e.g., benzylamine, 1.0 eq) and triethylamine (1.5 eq) while continuously monitoring the reaction vessel using an in-situ ReactIR probe. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophile. The ReactIR probe tracks the decay of the acid chloride C=O stretch (~1780 cm⁻¹) in real-time.

  • Data Correlation & Loop Closure: Action: Extract the pseudo-first-order rate constant from the ReactIR decay curve and calculate the experimental activation energy using the Arrhenius equation. Causality: Comparing the experimental activation energy with the DFT-calculated ΔG‡ validates the computational model. If the values align within 1-2 kcal/mol, the in-silico protocol is officially validated for predicting the synthesis of future, more complex derivatives.

References

  • Title: Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Scientists use computational modeling to guide a difficult chemical synthesis Source: MIT News URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for Amidation Using 3-Fluoroazetidine-1-carbonyl Chloride: A Technical Guide for Drug Development

Strategic Utility in Medicinal Chemistry The incorporation of strained, four-membered nitrogen heterocycles—specifically azetidines—has become a privileged strategy in modern drug discovery[1]. When optimizing lead compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Medicinal Chemistry

The incorporation of strained, four-membered nitrogen heterocycles—specifically azetidines—has become a privileged strategy in modern drug discovery[1]. When optimizing lead compounds, medicinal chemists frequently utilize 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8)[2] to install a fluorinated azetidine-1-carboxamide moiety.

The rationale for utilizing this specific building block is rooted in its profound impact on pharmacokinetic (PK) profiles:

  • Metabolic Stability: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect), which shields the azetidine ring from oxidative degradation by cytochrome P450 enzymes[3].

  • Physicochemical Modulation: The fluorine substitution lowers the basicity of the adjacent amide system and fine-tunes the overall lipophilicity of the scaffold, a critical parameter for ensuring Blood-Brain Barrier (BBB) permeability in central nervous system (CNS) targets, such as CYP46A1 radioligands[3].

Mechanistic Rationale & Workflow

The amidation of an amine using 3-fluoroazetidine-1-carbonyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. The electrophilic carbonyl carbon is attacked by the nucleophilic amine, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, generating hydrochloric acid (HCl) as a byproduct.

To prevent the evolved HCl from protonating the unreacted starting amine (which would render it non-nucleophilic and stall the reaction), a stoichiometric excess of a non-nucleophilic base like Triethylamine (NEt 3​ ) is mandatory[3].

Mechanism Reactants Amine + Acid Chloride Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Elimination Chloride Elimination Tetrahedral->Elimination Collapse Deprotonation HCl Scavenged by NEt3 Elimination->Deprotonation Fast Amide Azetidine-1-carboxamide Product Deprotonation->Amide

Mechanistic pathway of nucleophilic acyl substitution.

AmidationWorkflow Substrate Nucleophilic Amine (1.0 equiv) Mix Dissolve in Anhydrous DCM (Polar Aprotic Solvent) Substrate->Mix Reagent 3-Fluoroazetidine-1-carbonyl chloride (1.7 equiv) Reagent->Mix Base Add Triethylamine (NEt3) (3.0 equiv, Acid Scavenger) Mix->Base Reaction Stir at Room Temperature (16 hours) Base->Reaction Purification Concentration & Column Chromatography Reaction->Purification Product Target Compound (Fluorinated Amide) Purification->Product

Experimental workflow for amidation using 3-Fluoroazetidine-1-carbonyl chloride.

Self-Validating Experimental Protocol

The following protocol is adapted from the successful synthesis of highly sterically hindered indoline scaffolds used in PET imaging radioligands[3]. It is designed to be a self-validating system, ensuring researchers can verify success at critical junctures.

Materials Required
  • Electrophile: 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8)

  • Nucleophile: Target primary or secondary amine

  • Base: Triethylamine (NEt 3​ )

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Dry Argon or Nitrogen gas

Step-by-Step Methodology

Step 1: Preparation of the Reaction Apparatus

  • Action: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon.

  • Causality: 3-Fluoroazetidine-1-carbonyl chloride is highly electrophilic and susceptible to rapid hydrolysis by atmospheric moisture. Exposure to water converts the reagent into the unreactive 3-fluoroazetidine-1-carboxylic acid, permanently halting the amidation.

Step 2: Dissolution of Substrates

  • Action: Add the nucleophilic amine (e.g., 0.25 mmol, 1.0 equiv) to the flask. Inject 5.0 mL of anhydrous DCM[3].

  • Causality: DCM is selected as a polar aprotic solvent because it effectively solubilizes complex heterocyclic amines without participating in hydrogen bonding. Protic solvents would dampen the nucleophilicity of the amine and destroy the acid chloride.

Step 3: Addition of the Electrophile

  • Action: Add 3-fluoroazetidine-1-carbonyl chloride (58 mg, 0.43 mmol, 1.7 equiv) to the stirring solution[3].

  • Causality: A 1.7-fold excess of the acid chloride is utilized to compensate for any trace hydrolysis that may occur during reagent transfer, ensuring the amine remains the strict limiting reagent for maximum conversion.

Step 4: Initiation via Base Addition

  • Action: Dropwise, add NEt 3​ (76 mg, 0.75 mmol, 3.0 equiv) to the mixture at room temperature (20–25 °C)[3].

  • Causality: The condensation generates equimolar amounts of HCl. NEt 3​ acts as a non-nucleophilic base to scavenge this acid, driving the equilibrium forward without directly competing with the amine for the electrophile.

Step 5: Reaction Monitoring (Self-Validation Checkpoint)

  • Action: Stir the reaction for 16 hours. At the 2-hour and 14-hour marks, extract a 10 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS.

  • Causality & Validation: Methanol intentionally quenches any unreacted acid chloride into the corresponding methyl ester. If the LC-MS trace shows a dominant mass corresponding to the methyl ester of 3-fluoroazetidine-1-carboxylic acid but no product, the amine is too sterically hindered or deactivated. If the product mass is dominant, the forward progress of the amidation is validated.

Step 6: Work-up and Purification

  • Action: Once the starting amine is consumed, concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography to yield the pure 3-fluoroazetidine-1-carboxamide.

Quantitative Reaction Parameters

The table below summarizes the optimal stoichiometric ratios and reaction conditions required for this amidation, based on validated literature benchmarks[3]:

ParameterOptimal Condition / ValueMechanistic Rationale
Electrophile 1.7 equivalentsExcess drives the reaction to completion and accounts for trace moisture degradation.
Nucleophile 1.0 equivalentActs as the limiting reagent to simplify downstream purification.
Acid Scavenger 3.0 equivalents (NEt 3​ )Ensures complete neutralization of HCl; excess prevents localized acidic microenvironments.
Solvent Volume ~0.05 M (Substrate conc.)Balances reaction kinetics (higher concentration = faster rate) with solubility limits.
Temperature 20–25 °C (Room Temp)Prevents thermal degradation of the strained azetidine ring while maintaining sufficient kinetic energy[1].
Reaction Time 16 HoursAccommodates sterically hindered amines (e.g., substituted indolines).
Expected Yield Substrate-dependentHighly variable; e.g., 11% over two steps for highly complex, sterically hindered indoline scaffolds[3].

Troubleshooting & Optimization

  • Issue - Complete Hydrolysis of Reagent: If LC-MS indicates the sole presence of 3-fluoroazetidine-1-carboxylic acid, the carbonyl chloride was compromised before or during the reaction. Solution: Purchase a fresh bottle of the reagent[2] or distill your DCM over calcium hydride prior to use.

  • Issue - Incomplete Conversion: If the reaction stalls with unreacted amine remaining, the amine may be highly sterically hindered or electron-deficient. Solution: Introduce a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an ultra-reactive intermediate that forces the amidation of stubborn substrates.

References

  • Title: Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography - PMC Source: nih.gov URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: rsc.org URL: [Link]

Sources

Application

Application Note: 3-Fluoroazetidine-1-carbonyl chloride as a Strategic Building Block in Medicinal Chemistry

Introduction and Structural Rationale In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the precise tuning of a molecule's physicochemical properties. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the precise tuning of a molecule's physicochemical properties. 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) has emerged as a highly valuable electrophilic building block for the synthesis of complex urea and amide derivatives[1].

The incorporation of a 3-fluoroazetidine moiety provides several distinct advantages over traditional aliphatic rings (e.g., piperidines or pyrrolidines):

  • Conformational Restriction: The four-membered azetidine ring restricts the conformational space of the molecule, reducing the entropic penalty upon target binding.

  • Lipophilicity Modulation: The highly electronegative fluorine atom exerts a strong inductive effect, lowering the overall lipophilicity (LogD) of the molecule while simultaneously improving metabolic stability against cytochrome P450-mediated oxidation.

  • Basicity Tuning: When integrated as a urea, the electron-withdrawing nature of the fluorine atom modulates the hydrogen-bond donating/accepting capacity of the adjacent functional groups, often leading to enhanced blood-brain barrier (BBB) penetration.

These properties make 3-fluoroazetidine-1-carbonyl chloride an indispensable reagent for developing central nervous system (CNS) therapeutics, radioligands, and targeted oncology agents[2][3].

Biological Applications & Pathway Integration

The strategic addition of the 3-fluoroazetidine urea motif has been successfully applied across multiple therapeutic areas. Two prominent examples include the development of Positron Emission Tomography (PET) radioligands for CNS imaging and the synthesis of potent enzyme inhibitors.

A. Targeting CNS Cholesterol Clearance (CYP46A1)

Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific monooxygenase responsible for clearing cholesterol from the CNS. Dysregulation of this pathway is heavily implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. Researchers have utilized 3-fluoroazetidine-1-carbonyl chloride to synthesize novel 18 F-labeled PET radioligands. The 3-fluoroazetidine moiety was specifically chosen to introduce an 18 F-labeling site while maintaining high CYP46A1 affinity and ensuring favorable PK properties for brain penetrance[2].

CYP46A1_Pathway CNS_Chol CNS Cholesterol (Accumulation) CYP46A1 CYP46A1 Enzyme (Cholesterol 24-hydroxylase) CNS_Chol->CYP46A1 Substrate Metabolite 24(S)-Hydroxycholesterol (Clearance) CYP46A1->Metabolite Catalysis Radioligand 18F-Labeled 3-Fluoroazetidine Radioligand Radioligand->CYP46A1 Binds specifically PET PET Imaging (Target Engagement) Radioligand->PET Emits Positrons

CYP46A1-mediated CNS cholesterol clearance and PET imaging intervention.

B. Monoacylglycerol Lipase (MAGL) and PI3K α Inhibition

In oncology and neurology, urea derivatives synthesized from azetidine building blocks have shown remarkable efficacy. For instance, replacing larger heterocyclic ureas with 3-fluoroazetidine ureas in MAGL inhibitors significantly lowered LogD values and increased the fraction unbound ( Fu​ ) in plasma, directly translating to better in vivo efficacy[3]. Similarly, this motif is actively explored in the synthesis of PI3K α inhibitors for cancer therapy, where it helps suppress the PI3K/AKT/TOR signaling network[4].

Physicochemical Profiling: Quantitative Data

The table below summarizes the quantitative impact of incorporating a 3-fluoroazetidine urea motif compared to traditional bulky aliphatic ureas, based on structure-activity relationship (SAR) studies in MAGL and CYP46A1 inhibitor development[2][3].

Structural MotifLipophilicity (LogD)Fraction Unbound ( Fu​ , %)Target Affinity (IC 50​ / K i​ )Primary Advantage
Piperidine/Pyrrolidine Urea (Parent)> 3.0< 5%BaselineStandard binding, poor PK
Azetidine Urea (Non-fluorinated)2.0 - 2.85 - 15%MaintainedReduced MW, higher rigidity
3-Fluoroazetidine Urea 1.78 - 2.5710 - 49%Maintained or ImprovedOptimal BBB penetration, high Fu​

Synthetic Methodologies & Protocols

The formation of ureas using 3-fluoroazetidine-1-carbonyl chloride proceeds via a nucleophilic acyl substitution. The highly reactive acid chloride acts as an acyl donor, while a secondary or primary amine acts as the nucleophile.

Synthetic_Workflow Amine Amine Scaffold (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Reagent 3-Fluoroazetidine-1-carbonyl chloride (Electrophile) Reagent->Intermediate Acyl Donor Base Triethylamine (Acid Scavenger) Base->Intermediate Deprotonation Product 3-Fluoroazetidine Urea (Target Compound) Intermediate->Product Cl- Elimination

Mechanism of urea formation via nucleophilic acyl substitution.

Protocol A: General Procedure for Urea Library Generation

This self-validating protocol is designed for the parallel synthesis of urea libraries in medicinal chemistry.

Reagents & Materials:

  • Target Amine (1.0 equiv)

  • 3-Fluoroazetidine-1-carbonyl chloride (1.2 – 1.7 equiv)

  • Triethylamine (NEt 3​ ) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine (0.5 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive carbonyl chloride into the corresponding carbamic acid/amine.

  • Base Addition: Add NEt 3​ (1.5 mmol, 3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath. Stir for 10 minutes. Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

  • Electrophile Addition: Add 3-fluoroazetidine-1-carbonyl chloride (0.6 mmol, 1.2 equiv) dropwise to the cooled solution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the starting amine mass indicates successful conversion.

  • Quenching & Workup: Dilute the reaction mixture with additional DCM (10 mL) and quench with saturated aqueous NaHCO 3​ (10 mL). Causality: The mild basic aqueous quench hydrolyzes any unreacted acid chloride and removes the triethylamine hydrochloride salts into the aqueous layer.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Protocol B: Synthesis of CYP46A1 Radioligand Precursor (Compound 5)

Adapted from the optimized synthesis of (3-Fluoroazetidin-1-yl)(4-(oxazol-5-yl)-6-(trifluoromethyl)indolin-1-yl)methanone[2].

  • Substrate Solvation: To a solution of 5-(6-(trifluoromethyl)indolin-4-yl)oxazole (65 mg, 0.25 mmol, 1.0 equiv) in DCM (5 mL) at room temperature, add 3-fluoroazetidine-1-carbonyl chloride (58 mg, 0.43 mmol, 1.7 equiv).

  • Catalysis/Scavenging: Add triethylamine (76 mg, 0.75 mmol, 3.0 equiv) in a single portion.

  • Incubation: Stir the mixture vigorously at room temperature for 16 hours. Note: Sterically hindered indolines require extended reaction times and an excess of the electrophile to achieve conversion.

  • Purification: Concentrate the mixture directly under reduced pressure without aqueous workup (to prevent loss of highly polar intermediates). Purify the residue by column chromatography to afford the target compound as a white solid (10 mg, 11% yield over two steps).

References

  • Development of a Novel 18 F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography Source: National Institutes of Health (NIH) / PubMed Central (PMC), February 2025. URL:[Link]

  • Design, Synthesis, and Evaluation of (4R)-1-{3-[2-( 18 F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([ 18 F]T-401) as a MAGL Inhibitor Source: ACS Publications, Journal of Medicinal Chemistry, February 2019. URL:[Link]

  • Inhibitors)

Sources

Method

Application Notes and Protocols: Synthesis of Urea Derivatives from 3-Fluoroazetidine-1-carbonyl chloride

Introduction In the landscape of modern drug discovery and medicinal chemistry, the incorporation of unique structural motifs to modulate physicochemical and pharmacokinetic properties is a paramount strategy. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the incorporation of unique structural motifs to modulate physicochemical and pharmacokinetic properties is a paramount strategy. Among these, azetidine-containing compounds have emerged as privileged scaffolds.[1][2] Their inherent ring strain and three-dimensional character can confer improved solubility, metabolic stability, and target-binding affinity.[3][4] The introduction of a fluorine atom to the azetidine ring further enhances these properties by altering electronic characteristics and providing a handle for specific molecular interactions.[5]

This document provides a comprehensive guide to the synthesis of urea derivatives incorporating a 3-fluoroazetidine moiety, utilizing 3-Fluoroazetidine-1-carbonyl chloride as a key building block. The urea functional group is a well-established pharmacophore, capable of forming multiple hydrogen bonds with biological targets, and is a cornerstone in the design of a vast array of therapeutic agents.[6][7] The combination of the 3-fluoroazetidine scaffold and the urea linkage offers a powerful approach for the generation of novel chemical entities with significant potential in drug development programs.

These application notes will detail the underlying chemical principles, provide a robust and validated experimental protocol, and discuss critical parameters for successful synthesis and characterization.

Reaction Mechanism and Principles

The synthesis of urea derivatives from 3-Fluoroazetidine-1-carbonyl chloride proceeds via a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen atom of a primary or secondary amine.[8] The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion yields the stable urea product.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct that is formed.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3-Fluoroazetidine-1-carbonyl chloride 3-Fluoroazetidine-1-carbonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate 3-Fluoroazetidine-1-carbonyl chloride->Tetrahedral_Intermediate Amine Primary or Secondary Amine (R-NH2) Amine->Tetrahedral_Intermediate Nucleophilic Attack Urea_Derivative 3-Fluoroazetidine Urea Derivative Tetrahedral_Intermediate->Urea_Derivative Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Base Base (e.g., Et3N) Protonated_Base Protonated Base (e.g., Et3N·HCl) HClBase HClBase HClBase->Protonated_Base Neutralization

Caption: General reaction mechanism for the formation of urea derivatives.

Experimental Protocol

This protocol describes a general and reproducible method for the synthesis of a representative urea derivative from 3-Fluoroazetidine-1-carbonyl chloride and a primary amine.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Fluoroazetidine hydrochloride≥98%Commercially Available
Triphosgene≥98%Commercially Available
Primary or Secondary Amine≥98%Commercially Available
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aq. Sodium BicarbonateReagent Grade-
Brine (Saturated aq. NaCl)Reagent Grade-
Anhydrous Magnesium Sulfate (MgSO4)Reagent Grade-
Round-bottom flasksVarious sizesStandard laboratory supplier
Magnetic stirrer and stir bars-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier
Condenser-Standard laboratory supplier
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Standard laboratory supplier
Column chromatography suppliesSilica gelStandard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Step-by-Step Procedure
Part 1: In-situ Generation of 3-Fluoroazetidine-1-carbonyl chloride

Note: 3-Fluoroazetidine-1-carbonyl chloride is often generated in-situ from 3-fluoroazetidine hydrochloride and a phosgene equivalent like triphosgene due to its reactivity and moisture sensitivity. This approach is generally safer than handling phosgene directly.[7]

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoroazetidine hydrochloride (1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Base Addition: Cool the suspension to 0 °C using an ice bath and add triethylamine (2.2 eq.) dropwise.

  • Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM. Add this solution dropwise to the cooled suspension of 3-fluoroazetidine hydrochloride and triethylamine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The formation of the carbonyl chloride can be monitored by TLC or by quenching a small aliquot with methanol and analyzing the resulting carbamate by LC-MS.

Part 2: Urea Formation
  • Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Addition of Carbonyl Chloride: Cool the amine solution to 0 °C. To this solution, add the freshly prepared solution of 3-Fluoroazetidine-1-carbonyl chloride dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.[6]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).[6]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Preparation of 3-Fluoroazetidine-1-carbonyl chloride cluster_urea Urea Synthesis cluster_workup Work-up and Purification A Suspend 3-Fluoroazetidine HCl in DCM B Add Et3N at 0 °C A->B C Add Triphosgene solution in DCM B->C D Stir at RT for 2-4h C->D F Add carbonyl chloride solution at 0 °C D->F Transfer E Prepare solution of Amine and Et3N in DCM E->F G Stir at RT for 2-16h F->G H Quench with NaHCO3 G->H I Extract with DCM H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Concentrate K->L M Column Chromatography L->M

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data (Representative Example)

The following table presents hypothetical characterization data for a representative product, N-(phenyl)-3-fluoroazetidine-1-carboxamide.

AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ 7.50-7.20 (m, 5H, Ar-H), 6.80 (s, 1H, NH), 5.30 (d, 1H, CHF), 4.40-4.20 (m, 4H, CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 155.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 123.0 (Ar-CH), 120.0 (Ar-CH), 85.0 (d, J=200 Hz, CHF), 60.0 (d, J=20 Hz, CH₂)
Mass Spec (ESI+)m/z calculated for C₁₀H₁₁FN₂O [M+H]⁺: 195.09, found: 195.10
Appearance White to off-white solid

Discussion and Key Considerations

  • Reagent Purity: The use of anhydrous solvents and reagents is crucial for the success of this reaction to prevent the hydrolysis of the highly reactive carbonyl chloride intermediate.

  • Base Selection: Triethylamine is a common and effective base for this transformation. Other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be used.

  • Reaction Monitoring: TLC is a convenient method to monitor the progress of the reaction. The disappearance of the starting amine and the appearance of the less polar urea product can be readily observed.

  • Purification: Silica gel column chromatography is generally effective for the purification of the final urea derivatives. The choice of eluent will depend on the polarity of the specific product.

  • Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

Conclusion

The synthesis of urea derivatives from 3-Fluoroazetidine-1-carbonyl chloride provides a reliable and versatile method for accessing novel chemical entities with potential applications in drug discovery. The protocol outlined in these application notes is robust and can be adapted for a wide range of primary and secondary amines. The unique properties conferred by the 3-fluoroazetidine moiety make this a valuable building block for medicinal chemists seeking to optimize the pharmacological profiles of their lead compounds.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Application Notes and Protocols: Urea Synthesis Using 4-Boc-1-piperazinecarbonyl Chloride. (n.d.). Benchchem.
  • Azetidine Derivatives in Drug Design. (n.d.). Ambeed.com.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for N-Acylation of Urea Derivatives. (n.d.). Benchchem.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). The Journal of Organic Chemistry.
  • A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. (2002). ACS Publications.
  • 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4. (n.d.). ChemicalBook.
  • 3-Fluoroazetidine hydrochloride | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • 3-Fluoroazetidine Hydrochloride | 617718-46-4. (n.d.). Tokyo Chemical Industry UK Ltd.
  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
  • Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. (2025). ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
  • Synthesis and characterization of novel N-acyl cyclic urea derivatives. (n.d.). arkat usa.
  • reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.

Sources

Application

Scale-up synthesis methods for 3-fluoroazetidine containing compounds

An Application Guide for the Scale-Up Synthesis of 3-Fluoroazetidine Containing Compounds Introduction: The Rising Prominence of the 3-Fluoroazetidine Moiety The 3-fluoroazetidine scaffold has emerged as a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scale-Up Synthesis of 3-Fluoroazetidine Containing Compounds

Introduction: The Rising Prominence of the 3-Fluoroazetidine Moiety

The 3-fluoroazetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates is a strategic approach to modulate physicochemical and pharmacological properties. As a conformationally restricted bioisostere of proline and other cyclic amines, the azetidine ring can enhance binding affinity to biological targets. The introduction of a fluorine atom at the C3-position further imparts unique benefits, including improved metabolic stability, altered basicity (pKa) of the ring nitrogen, and the potential for new, favorable intermolecular interactions.[1][2][3] These attributes have led to the widespread application of 3-fluoroazetidine derivatives in developing inhibitors of dipeptidyl peptidase IV (DPP-4), cannabinoid receptor modulators, and other therapeutic agents.[2][4]

However, transitioning from laboratory-scale synthesis to industrial production presents significant challenges. These include the handling of hazardous reagents, ensuring thermal safety, achieving consistent yields and purity, and developing cost-effective processes. This guide provides a detailed overview of scalable synthetic strategies, with a focus on robust protocols, safety considerations, and in-process controls to ensure a successful and reproducible scale-up.

Strategic Overview of Synthetic Pathways

The construction of the 3-fluoroazetidine core can be approached via several distinct synthetic strategies. The optimal choice depends on the available starting materials, desired substitution patterns, and scale of production.

G Fig 1: Major synthetic strategies for the 3-fluoroazetidine core. cluster_0 Key Precursors cluster_1 Core Transformation cluster_2 Target Scaffold Hydroxyazetidine 3-Hydroxyazetidine Derivatives Deoxofluorination Deoxofluorination Hydroxyazetidine->Deoxofluorination Fluorinated_Precursor Fluorinated Acyclic Precursors Intramolecular_Cyclization Intramolecular Cyclization Fluorinated_Precursor->Intramolecular_Cyclization Aziridine Activated Aziridines Ring_Opening Nucleophilic Ring Opening Aziridine->Ring_Opening Target 3-Fluoroazetidine Deoxofluorination->Target Intramolecular_Cyclization->Target Ring_Opening->Target G Fig 2: Workflow for the synthesis of 3-fluoroazetidine HCl. Start Start: N-Boc-3-hydroxyazetidine in aprotic solvent (e.g., DCM) Cool Cool reaction vessel to -40 to -20 °C Start->Cool Reagent_Add Slow, dropwise addition of Fluorinating Agent (e.g., DAST) (1.4 - 2.0 equiv.) Cool->Reagent_Add Warm Allow to warm slowly to 10-20 °C Stir for 12-18 hours Reagent_Add->Warm IPC1 IPC-1: Reaction Completion (TLC, LC-MS) Warm->IPC1 Quench Slowly quench into a cold, saturated NaHCO3 solution IPC1->Quench Reaction Complete Workup Aqueous Workup: Separate layers, extract aqueous phase with DCM Quench->Workup Dry Dry organic layer (Na2SO4), filter, and concentrate Workup->Dry Purify Purification: Column Chromatography or Distillation (Yields N-Boc-3-fluoroazetidine) Dry->Purify IPC2 IPC-2: Purity Check (GC-MS, NMR) Purify->IPC2 Deprotect Deprotection: Dissolve in solvent (e.g., Methanol), add HCl solution IPC2->Deprotect Purity OK Final Isolate Product: Concentrate and crystallize to yield 3-Fluoroazetidine HCl Deprotect->Final

Caption: Step-by-step workflow from protected starting material to the final hydrochloride salt.

PART A: Deoxofluorination of 1-Boc-3-hydroxyazetidine

1. Materials and Equipment:

  • Reactants: 1-Boc-3-hydroxyazetidine, Diethylaminosulfur Trifluoride (DAST) or alternative (XtalFluor-E with Et₃N·3HF).

  • Solvents: Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Deionized Water.

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet; addition funnel; cooling circulator; rotary evaporator; chromatography equipment.

2. Critical Safety Protocol (HAZOP for DAST):

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a face shield over safety goggles, and a flame-retardant lab coat at all times. [5][6]* Ventilation: All operations MUST be performed in a certified, high-performance chemical fume hood. [7][5][8]* Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture. [8]* Temperature Control: DAST is thermally unstable. [9][10]Maintain strict temperature control throughout the addition and reaction. Never allow the internal temperature to exceed the setpoint. Use a reliable cooling system.

  • Quenching: The quenching step is highly exothermic and releases toxic HF gas. Add the reaction mixture to the quenching solution very slowly with vigorous stirring and efficient cooling.

  • Spill & Emergency: Have a spill kit containing a neutralizer (such as sodium carbonate or calcium hydroxide) readily available. In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [7][5] 3. Step-by-Step Procedure (Based on a 387 g scale example)[2]:

  • Charge a 5L jacketed reactor with 1-Boc-3-hydroxyazetidine (387 g, 1.67 mol) and anhydrous Dichloromethane (DCM, 3 L).

  • Begin stirring and cool the vessel to an internal temperature of -40°C using the circulator.

  • Slowly add DAST (378 g, 2.34 mol, 1.4 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not rise above -30°C. This addition can take several hours.

  • Once the addition is complete, allow the reaction mixture to slowly warm to 10°C and stir for 18 hours.

  • In-Process Control (IPC-1): Monitor the reaction for completion by taking a small, carefully quenched aliquot for TLC or LC-MS analysis. The starting material spot should be consumed.

  • In a separate, larger vessel, prepare a cold (0°C) solution of saturated aqueous sodium bicarbonate.

  • CRITICAL QUENCH: Very slowly transfer the reaction mixture into the stirred bicarbonate solution, maintaining the temperature of the quench vessel below 15°C. Vigorous gas evolution will occur.

  • Once the transfer is complete, continue stirring for 30 minutes. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-fluoroazetidine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield the pure product. A yield of approximately 85-90% can be expected. [2]

PART B: Deprotection to 3-Fluoroazetidine Hydrochloride
  • Dissolve the purified 1-Boc-3-fluoroazetidine in a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

  • Concentrate the mixture under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether or recrystallized to afford pure 3-fluoroazetidine hydrochloride as a white solid. [11][12]

Troubleshooting and Process Optimization

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low Yield of Fluorinated Product Incomplete reaction.Increase reaction time or slightly increase the equivalents of fluorinating agent. Ensure starting material is completely dry.
Degradation of reagent or product.Ensure strict temperature control during addition and workup. Use fresh, high-quality fluorinating agent.
High Levels of Elimination Byproduct Reaction temperature too high.Maintain lower temperatures throughout the reaction.
Choice of reagent.Switch to a more selective reagent like Deoxo-Fluor or XtalFluor-E, which are known to reduce elimination. [10][13]
Difficult Purification Presence of hard-to-remove byproducts.Optimize the quenching and workup procedure to remove impurities. Consider an alternative purification method (e.g., crystallization vs. chromatography).
Exothermic Runaway During Quench Addition rate is too fast.Add the reaction mixture to the quench solution much more slowly. Ensure the quench solution is pre-cooled and has sufficient volume and stirring.

Conclusion

The scale-up synthesis of 3-fluoroazetidine compounds is a challenging yet achievable process. The primary obstacle—the safe and efficient execution of the deoxofluorination step—can be overcome through careful planning and the selection of appropriate modern reagents. By prioritizing thermal safety, employing robust in-process controls, and understanding the rationale behind each procedural step, researchers and drug development professionals can successfully produce these valuable building blocks on a large scale, paving the way for their broader application in creating next-generation therapeutics.

References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Diethylaminosulfur trifluoride Safety Data Sheet. (2016, December 22). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Diethylaminosulfur trifluoride. (2024, January 24). Fisher Scientific.
  • Bennett, C., Clayton, S., & Tovell, D. (n.d.). Simpler fluorine chemistry. SCI.
  • (Diethylamino)sulfur trifluoride SDS, 38078-09-0 Safety Data Sheets. (n.d.). ECHEMI.
  • Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride. (2026, January 17). ChemicalBook.
  • Talbot, E. P. A., et al. (2015, May 1). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.
  • L'Heureux, A., et al. (2010, April 21). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry via PMC.
  • Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. (n.d.). Benchchem.
  • Talbot, E. P. A., et al. (2015, April 10). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • The synthetic method of 3-fluoro-azetidine derivatives. (2017, November 14). Google Patents. CN105384673B.
  • Browne, D. L., et al. (2015, July 9). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, ACS Publications. Retrieved from [Link]

  • Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry, RSC Publishing.
  • 3-Fluoroazetidine hydrochloride. (n.d.). Ambeed.com.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
  • 3-FLUOROAZETIDINE HYDROCHLORIDE Chemical Properties,Uses,Production. (2025, July 4). ChemicalBook.
  • Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. (n.d.). Chemical Communications, RSC Publishing.
  • Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro.
  • D'hooghe, M., et al. (2009, February 13). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009, March 6). PubMed.

Sources

Method

Application Note: Catalytic Strategies for Optimizing 3-Fluoroazetidine-1-carbonyl Chloride Reactivity

Executive Summary & Chemical Context 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) is a highly valued electrophilic building block in modern medicinal chemistry. The 3-fluoroazetidine moiety is frequently emp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) is a highly valued electrophilic building block in modern medicinal chemistry. The 3-fluoroazetidine moiety is frequently employed as a bioisostere to improve metabolic stability, modulate lipophilicity, and enhance target binding. Recently, this specific building block was critical in the synthesis of high-affinity PET radioligands, such as [18F]CHL2310, targeting cholesterol 24-hydroxylase (CYP46A1) for neurodegenerative disease imaging ().

However, incorporating this moiety via urea or carbamate linkages presents a unique synthetic challenge. Unlike standard acyl chlorides, carbamoyl chlorides are inherently sluggish electrophiles . This application note details the mechanistic causality behind this low reactivity and provides field-proven, self-validating catalytic protocols to optimize coupling yields with hindered or weak nucleophiles.

Mechanistic Causality: The "Carbamoyl Conundrum"

The low reactivity of 3-fluoroazetidine-1-carbonyl chloride is rooted in its electronic structure. The nitrogen lone pair within the azetidine ring donates electron density into the adjacent carbonyl carbon via resonance. This delocalization significantly reduces the partial positive charge ( δ+ ) on the carbonyl carbon, rendering uncatalyzed reactions with sterically hindered amines or secondary alcohols exceedingly slow and prone to competitive hydrolysis.

Overcoming Resonance via Nucleophilic Catalysis

To break this resonance stabilization, nucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) are essential. As demonstrated in studies optimizing the conjugation of hindered nucleophiles to carbamoyl chlorides (), DMAP acts as a kinetic accelerator.

The Causality of Activation: DMAP attacks the unreactive carbamoyl chloride to form a transient, highly electrophilic N-carbamoylpyridinium intermediate. The formal positive charge on the pyridine ring acts as a powerful electron sink. This inductive withdrawal completely overrides the electron-donating effect of the azetidine nitrogen, making the carbonyl carbon highly susceptible to nucleophilic attack. Upon reaction with the nucleophile, the neutral pyridine ring acts as an excellent leaving group, regenerating the catalyst.

G A 3-Fluoroazetidine-1- carbonyl chloride C N-Carbamoylpyridinium Intermediate (Active) A->C + DMAP - Cl⁻ B DMAP Catalyst B->C E Product (Urea / Carbamate) C->E + Nucleophile - H⁺ F Regenerated DMAP C->F Leaving Group Departure D Nucleophile (R-NH2 or R-OH) D->E F->B Catalytic Turnover

Figure 1: Mechanism of DMAP-catalyzed activation of 3-fluoroazetidine-1-carbonyl chloride.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction trajectory. The following table summarizes quantitative data and optimal use cases for various catalytic systems when reacting 3-fluoroazetidine-1-carbonyl chloride with nucleophiles.

Catalyst SystemLoadingAuxiliary BaseTypical YieldReaction TimeBest Use Case / Causality
None (Baseline) N/ATEA (2.0 eq)< 20%24 - 48 hOnly viable for highly reactive, unhindered primary aliphatic amines.
DMAP 10 - 20 mol%TEA or DIPEA (2.5 eq)85 - 95%2 - 6 hStandard Protocol. Excellent balance of speed and atom economy for most amines/alcohols.
NaI (Finkelstein) 1.0 eqK₂CO₃ (2.0 eq)70 - 80%12 - 16 hGenerates a more reactive carbamoyl iodide in situ. Ideal for base-sensitive substrates.
AgOTf 1.1 eqDIPEA (1.5 eq)> 90%< 1 hLewis acid abstraction of chloride. Used for extremely hindered or highly deactivated nucleophiles.

Experimental Protocols (Self-Validating Systems)

The following methodology outlines a robust, self-validating system for the DMAP-catalyzed synthesis of ureas. Every step is designed with built-in checks to ensure chemical integrity.

Protocol A: DMAP-Catalyzed Urea Synthesis

Objective: Coupling 3-Fluoroazetidine-1-carbonyl chloride with a sterically hindered amine.

  • Step 1: Substrate & Catalyst Preparation Dissolve the target amine (1.0 eq) and DMAP (0.15 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere. Causality: Anhydrous conditions are critical. The N-carbamoylpyridinium intermediate is highly electrophilic and will rapidly hydrolyze to 3-fluoroazetidine and CO₂ in the presence of adventitious moisture.

  • Step 2: Auxiliary Base Addition Add Triethylamine (TEA) (2.5 eq) to the stirring solution. Causality: TEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction, preventing the protonation of both the nucleophilic amine and the DMAP catalyst, thereby ensuring the catalytic cycle does not arrest.

  • Step 3: Electrophile Addition Cool the reaction mixture to 0 °C using an ice bath. Add 3-fluoroazetidine-1-carbonyl chloride (1.2 eq) dropwise over 5 minutes. Causality: The formation of the active intermediate is exothermic. Cooling controls the reaction kinetics, suppressing homocoupling or degradation pathways.

  • Step 4: Self-Validating Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 1:1 Hexanes/EtOAc). Validation Check: You should observe a highly polar, UV-active spot near the baseline—this is the transient DMAP-intermediate salt. The complete consumption of the starting amine spot confirms the forward progress of the reaction.

  • Step 5: Quench and Selective Workup Dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x), 1M HCl (2x), and brine (1x). Causality & Validation: The NaHCO₃ wash neutralizes residual acid. Crucially, the 1M HCl washes selectively protonate DMAP and TEA, pulling these catalysts and byproducts entirely into the aqueous layer. The neutral urea product remains in the organic phase, self-purifying the crude mixture.

  • Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure 3-fluoroazetidine urea derivative.

W S1 Step 1: Substrate & Catalyst Prep (Dry DCM, Ar atmosphere) S2 Step 2: Auxiliary Base Addition (TEA to sponge HCl) S1->S2 S3 Step 3: Electrophile Addition (Dropwise at 0 °C to control exotherm) S2->S3 S4 Step 4: Self-Validating TLC (Monitor Intermediate Baseline Spot) S3->S4 S5 Step 5: Selective Aqueous Workup (1M HCl wash removes DMAP/TEA) S4->S5 S6 Step 6: Isolation & Purification (Flash Chromatography) S5->S6

Figure 2: Experimental workflow and self-validation checkpoints for DMAP-catalyzed coupling.

References

  • Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography Source: ACS Pharmacology & Translational Science (2025) URL:[Link]

  • Self-immolative systems for the disclosure of reactive electrophilic alkylating agents Source: Chemical Communications, Royal Society of Chemistry (2019) URL:[Link]

Application

Application Note: N-Terminal and Side-Chain Peptidomimetic Capping via Solid-Phase Synthesis Using 3-Fluoroazetidine-1-carbonyl chloride

Strategic Rationale & Chemical Causality The integration of fluorinated azetidine motifs into peptide scaffolds is a transformative strategy in modern drug development. Standard peptide therapeutics often suffer from poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Causality

The integration of fluorinated azetidine motifs into peptide scaffolds is a transformative strategy in modern drug development. Standard peptide therapeutics often suffer from poor membrane permeability and rapid proteolytic degradation. By capping the N-terminus or orthogonal lysine side-chains with 3-fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8), chemists can introduce a highly rigid, fluorinated urea linkage.

Causality of the Modification:

  • Structural Rigidity: The 4-membered azetidine ring restricts the conformational entropy of the peptide backbone, locking it into a bioactive conformation that enhances target receptor affinity (1)[1].

  • Metabolic Stability: The highly electronegative fluorine atom exerts a strong stereoelectronic pull, lowering the basicity of adjacent heteroatoms and shielding the urea bond from enzymatic hydrolysis (2)[2].

  • Lipophilicity: Fluorination predictably increases the logD of the peptide, facilitating better lipid membrane penetration.

Mechanistic Logic of the Urea Coupling

The reaction between a resin-bound primary or secondary amine and 3-fluoroazetidine-1-carbonyl chloride proceeds via nucleophilic acyl substitution.

Mechanism Amine Resin-Bound Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Carbonyl 3-Fluoroazetidine-1- carbonyl chloride Carbonyl->Intermediate Electrophile Urea Rigid Urea Linkage (Protease Resistant) Intermediate->Urea Base-Promoted HCl Elimination

Nucleophilic acyl substitution mechanism forming a protease-resistant urea linkage.

Why use DIPEA and DCM? The formation of the tetrahedral intermediate results in the expulsion of a chloride ion, generating hydrochloric acid (HCl). An organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt3), is strictly required to neutralize this HCl (3)[3]. Failure to scavenge the acid will result in the protonation of the nucleophilic amine (halting the reaction) and can cause premature cleavage of the peptide from acid-sensitive resins (e.g., Rink Amide). Dichloromethane (DCM) is the optimal solvent; unlike DMF, which can undergo side reactions with carbamoyl chlorides over extended periods, anhydrous DCM preserves the electrophilic integrity of the reagent.

Experimental Workflow

SPPS_Workflow Resin 1. Peptide-Resin Complex (Free N-terminal Amine) Reagent 2. Add 3-Fluoroazetidine-1-carbonyl chloride + DIPEA in Anhydrous DCM Resin->Reagent Coupling 3. Urea Bond Formation (React 2-4 hours at 25°C) Reagent->Coupling Validation 4. Kaiser Test Validation (Self-Validating Checkpoint) Coupling->Validation Validation->Reagent If Positive (Blue) - Recouple Cleavage 5. Global Deprotection & Cleavage (TFA / TIS / H2O) Validation->Cleavage If Negative (Yellow) Product 6. Fluorinated Peptidomimetic (Isolated via Ether Precipitation) Cleavage->Product

Solid-phase workflow for N-terminal capping using 3-fluoroazetidine-1-carbonyl chloride.

Self-Validating Protocol for Urea Capping

This protocol assumes the peptide has been synthesized on a solid support and the final Fmoc protecting group has been removed.

Materials:

  • Peptide-resin with a free primary or secondary amine.

  • 3-Fluoroazetidine-1-carbonyl chloride.

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Preparation & Swelling:

    • Transfer 0.1 mmol of peptide-resin to a fritted SPPS reaction vessel.

    • Wash the resin with DMF (3 × 5 mL) and anhydrous DCM (3 × 5 mL).

    • Causality: Swelling in DCM maximizes the pore size of the polystyrene/PEG matrix, ensuring the bulky carbamoyl chloride can freely diffuse to the reactive sites.

  • Reagent Activation & Coupling:

    • In a dry vial, dissolve 0.3 mmol (3.0 equivalents) of 3-fluoroazetidine-1-carbonyl chloride in 3 mL of anhydrous DCM.

    • Add 0.6 mmol (6.0 equivalents) of DIPEA to the solution.

    • Add the mixture to the reaction vessel. Agitate gently at room temperature for 2 to 4 hours (3)[3].

    • Causality: The 2:1 ratio of base to electrophile ensures complete neutralization of the generated HCl and maintains the basic microenvironment required for nucleophilic attack.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly to remove unreacted reagents and DIPEA salts: DCM (3 × 5 mL), DMF (3 × 5 mL), and finally DCM (3 × 5 mL).

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • Decision Matrix: If the beads turn blue (positive), unreacted amines remain; repeat Step 2. If the beads remain yellow/colorless (negative), the coupling is quantitatively complete. This closed-loop check ensures protocol trustworthiness.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

    • Causality: The newly formed urea bond is highly stable to strongly acidic conditions and will remain intact while side-chain protecting groups are removed.

    • Precipitate the final peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data: Capping Strategy Comparison

The following table summarizes the physicochemical and kinetic differences between standard acetylation and 3-fluoroazetidine capping.

ParameterAcetyl Capping (Standard)3-Fluoroazetidine-1-carboxamideMechanistic Implication
Linkage Type AmideUreaUrea provides superior hydrogen bonding and structural rigidity.
LogD Contribution BaselineIncreased (+0.5 to +1.0)Fluorination enhances lipid membrane permeability and oral bioavailability.
Proteolytic Stability ModerateHigh (Resistant)Steric bulk of the azetidine ring and the C-F bond prevents enzymatic recognition.
Coupling Kinetics Fast (<30 min)Moderate (2-4 hours)Carbamoyl chlorides are slightly less reactive than acetic anhydride, requiring longer reaction times.
Acid Stability (TFA) Highly StableHighly StableBoth modifications easily withstand standard SPPS cleavage protocols.

References

  • Title: 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
  • Title: Approaches to Obtaining Fluorinated α-Amino Acids.
  • Title: Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 3-Fluoroazetidine-1-carbonyl Chloride

As a Senior Application Scientist, I frequently see critical syntheses—such as the development of complex PET radioligands[1]—fail due to the improper handling of reactive intermediates. 3-Fluoroazetidine-1-carbonyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see critical syntheses—such as the development of complex PET radioligands[1]—fail due to the improper handling of reactive intermediates. 3-Fluoroazetidine-1-carbonyl chloride is an exceptionally moisture-sensitive electrophile.

Expertise Insight: The 4-membered azetidine ring is highly strained, and the fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This structural feature pulls electron density away from the nitrogen, reducing its ability to provide resonance stabilization to the adjacent carbonyl group. Consequently, the carbonyl carbon is highly electrophilic and aggressively susceptible to nucleophilic attack by atmospheric water[2].

Understanding the causality behind its degradation is the first step in implementing a self-validating storage system.

Hydrolysis A 3-Fluoroazetidine-1-carbonyl chloride B H2O Nucleophilic Attack A->B C Unstable Carbamic Acid + HCl B->C D Decarboxylation C->D E 3-Fluoroazetidine HCl Salt + CO2 D->E

Hydrolysis pathway of 3-Fluoroazetidine-1-carbonyl chloride yielding CO2 gas.

Part 1: Diagnostic FAQs (Identifying Reagent Degradation)

Q: Why did my reagent bottle pressurize and emit a "hiss" or "pop" upon opening? A: This is the primary macroscopic indicator of hydrolysis. When carbamoyl chlorides react with moisture, they form an unstable carbamic acid intermediate that rapidly decarboxylates[2][3]. This reaction cascade releases equimolar amounts of carbon dioxide (CO2) and corrosive hydrogen chloride (HCl) gas. The accumulation of CO2 pressurizes the sealed vessel.

Q: There is a white crystalline solid at the bottom of the liquid. Is the reagent still viable? A: No. The white precipitate is the 3-fluoroazetidine hydrochloride salt, the terminal byproduct of the hydrolysis cascade[2]. Its presence proves that the primary seal was breached by moisture, meaning the molarity and purity of your active reagent are significantly compromised.

Part 2: Self-Validating Protocol for Anhydrous Aliquoting & Storage

To maintain scientific integrity, your handling protocol must be a self-validating system—meaning the steps inherently prevent the physical mechanisms of failure.

Step 1: Thermal Equilibration Remove the sealed container from the -20°C freezer and place it in a desiccator to warm to room temperature for at least 30–60 minutes prior to use. Causality: Opening a cold vessel drops the localized air temperature below the dew point. This thermodynamic shift causes atmospheric moisture to rapidly condense directly onto the inner walls and into the reagent itself[4]. Equilibrating the bottle to room temperature eliminates this driving force.

Step 2: Syringe Preparation Utilize an all-glass syringe equipped with a metal Luer-lock needle (18–21 gauge). Bake the syringe components in an oven at 140°C for >4 hours, cooling them in a desiccator or under a stream of dry inert gas[4][5]. Causality: Glass surfaces harbor a microscopic film of adsorbed water that must be thermally desorbed. Polypropylene syringes should be strictly avoided; organic solvents degrade the plastic, and their matrices are highly prone to retaining trace moisture[5].

Step 3: Positive Pressure Blanketing Connect the reagent bottle to a Schlenk line or a dry Argon source using a needle adapter. Argon is strongly preferred over Nitrogen. Causality: Argon is significantly denser than ambient air and Nitrogen. It settles to form a heavy, physical protective blanket directly over the liquid surface, effectively displacing residual oxygen and moisture[6][7].

Step 4: Volume-Matched Withdrawal Insert the dried syringe needle through the existing puncture hole in the Sure/Seal™ or elastomeric septum. Inject a volume of Argon exactly equal to your intended withdrawal volume before pulling the plunger. Causality: This is a critical self-validating step. Withdrawing liquid without replacing the volume creates a partial vacuum inside the bottle. This vacuum will inevitably suck moist ambient air through the pierced septum the moment the needle is removed, guaranteeing hydrolysis[6].

Step 5: Resealing and Cold Storage Purge the headspace with Argon for 10 seconds, remove the needles, and tightly wrap the cap with Parafilm. Return immediately to a -20°C environment. Causality: Lowering the temperature reduces the kinetic energy of the system, exponentially slowing down the specific rate of any potential solvolysis reactions triggered by trace moisture introduced during handling[2][3].

StorageWorkflow A 1. Remove from -20°C B 2. Equilibrate to Room Temp (Prevents Condensation) A->B C 3. Connect to Argon Line (Positive Pressure) B->C D 4. Withdraw Aliquot (Oven-Dried Glass Syringe) C->D E 5. Purge Headspace & Reseal D->E F 6. Return to Cold Storage E->F

Workflow for anhydrous retrieval of moisture-sensitive carbamoyl chlorides.

Part 3: Troubleshooting Guide: Common Failure Modes

Issue: The septum is visibly degraded, swollen, or "cored" (has a physical hole).

  • Root Cause: Repeated puncturing with large-gauge needles (>18G) physically destroys the elastomer. Additionally, prolonged exposure to trapped HCl vapors (from minor hydrolysis) chemically degrades the rubber[4].

  • Corrective Action: Do not attempt to reuse a compromised septum. Under a strictly inert atmosphere (e.g., inside a glovebox), transfer the remaining 3-Fluoroazetidine-1-carbonyl chloride to a new, oven-dried Schlenk flask equipped with a fresh PTFE-lined septum. Always reinsert needles through the exact same puncture hole to extend septum lifespan[4].

Issue: The syringe plunger freezes or jams during reagent transfer.

  • Root Cause: If using a polypropylene syringe, the reactive acid chloride has degraded the plastic. If using glass, trace moisture inside the barrel caused localized hydrolysis, forming solid 3-fluoroazetidine hydrochloride salts that physically jam the glass-on-glass mechanism[5].

  • Corrective Action: Safely quench and discard the jammed syringe. Switch exclusively to rigorously oven-dried glass syringes[5].

Part 4: Quantitative Data: Storage Parameters
ParameterOptimal ConditionCausality / Rationale
Storage Temperature -20°CSlows kinetic energy, reducing the specific rate of hydrolysis and extending shelf life[3].
Inert Atmosphere UHP ArgonDenser than air; forms a physical protective blanket over the reagent to displace H2O[6].
Septum Puncture ≤18-Gauge NeedleMinimizes elastomeric coring, preserving the self-healing properties of the seal[4][7].
Syringe Material Oven-dried GlassPrevents trace moisture adsorption commonly found in porous plastic/polypropylene matrices[5].
Secondary Storage Desiccator (Drierite)Provides a fail-safe low-humidity environment in the event of primary cap/seal failure[8].
References
  • [5] Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, ACS Publications.[Link]

  • [7] Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.[Link]

  • [4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[Link]

  • [1] Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography. National Institutes of Health (NIH). [Link]

  • [2] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI.[Link]

Sources

Optimization

Troubleshooting low yields in 3-Fluoroazetidine-1-carbonyl chloride coupling reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks, incomplete conversions, or poor yields when utilizing 3-fluoroazetidine-1-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks, incomplete conversions, or poor yields when utilizing 3-fluoroazetidine-1-carbonyl chloride in coupling reactions.

By synthesizing mechanistic chemistry with field-proven protocols, this guide bypasses generic advice to address the specific electronic and steric realities of this reagent.

Mechanistic Causality: The "Why" Behind Low Yields

When researchers see the phrase "carbonyl chloride," they often default to standard acyl chloride coupling conditions (e.g., using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in Dichloromethane at room temperature). However, 3-fluoroazetidine-1-carbonyl chloride is a carbamoyl chloride , not a standard acyl chloride, which fundamentally alters its reactivity profile.

  • Reduced Electrophilicity: The lone pair on the azetidine nitrogen delocalizes into the carbonyl group via resonance. This electron donation significantly dampens the electrophilicity of the carbonyl carbon compared to standard aliphatic or aromatic acyl chlorides.

  • Nucleophile Mismatch: Because the electrophile is deactivated, coupling it with weak nucleophiles (such as indolines, anilines, or sterically hindered alcohols) under mild basic conditions leads to stalled reactions and incomplete conversion.

  • Hydrolysis Vulnerability: While carbamoyl chlorides are generally more stable than acyl chlorides, the prolonged reaction times required to force a coupling with weak nucleophiles give adventitious moisture ample opportunity to hydrolyze the reagent. Water attacks the carbonyl, forming an unstable carbamic acid that spontaneously decarboxylates into 3-fluoroazetidine and CO₂[1].

Diagnostic Troubleshooting Workflow

Use the following logical matrix to identify the root cause of your specific yield issue.

TroubleshootingWorkflow Start Low Yield in Coupling Reaction? CheckNu Is the nucleophile weak? (e.g., Indoline, Aniline) Start->CheckNu CheckH2O Is the reagent hydrolyzing? (Check for 3-fluoroazetidine) Start->CheckH2O WeakNu Switch to Strong Base (NaH, LiHMDS, KHMDS) to pre-form anion CheckNu->WeakNu Yes StrongNu Add DMAP (10-20 mol%) Elevate temp to 60°C CheckNu->StrongNu No H2OYes Rigorous Anhydrous Conditions Dry solvents, inert atmosphere CheckH2O->H2OYes Yes

Fig 1: Diagnostic workflow for troubleshooting 3-fluoroazetidine-1-carbonyl chloride couplings.

Frequently Asked Questions (FAQs)

Q: I used TEA and DCM at room temperature to couple an indoline derivative, but my yield was only ~11%. How can I fix this? A: This is a textbook example of nucleophile-electrophile mismatch. Indolines are notoriously weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. When a weak nucleophile meets a deactivated carbamoyl chloride, standard amine bases like TEA are insufficiently basic to deprotonate the indoline. This exact phenomenon was documented during the synthesis of CYP46A1 radioligands, which reported a mere 11% yield under these exact conditions[2]. Solution: You must pre-form the highly nucleophilic amide anion. Switch to a strong base like Sodium Hydride (NaH) or Lithium/Potassium Hexamethyldisilazide (LiHMDS/KHMDS) in anhydrous THF[3].

Q: My LC-MS shows a mass corresponding to 3-fluoroazetidine instead of my target urea/carbamate. What happened? A: Your carbamoyl chloride has hydrolyzed. If your reaction is sluggish, trace water in your solvent or hygroscopic bases will attack the carbonyl[1]. Solution: Ensure rigorous anhydrous conditions. Use freshly distilled or sure-seal solvents, flame-dried glassware, and consider adding catalytic DMAP (4-Dimethylaminopyridine) to accelerate the desired pathway over the hydrolysis pathway.

Q: Can I just heat the reaction to force the coupling? A: Heating can help if steric hindrance is the primary barrier, but it will not overcome a fundamental lack of nucleophilicity. If using a weak base like DIPEA, heating to 60–80 °C in DCE or DMF might bump yields slightly, but it will also exponentially accelerate degradation pathways if any moisture is present.

Optimized Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol includes observable benchmarks to confirm the reaction is proceeding correctly before moving to the next step.

Protocol A: Strong Base Method (For Weak Nucleophiles like Anilines/Indolines)

Mechanism: This protocol bypasses the weak nucleophilicity of the substrate by quantitatively deprotonating it to form a highly reactive anion prior to the introduction of the electrophile.

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon three times.

  • Deprotonation: Dissolve the weak amine/indoline (1.0 equiv) in anhydrous THF to create a 0.2 M solution. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add NaH (60% dispersion in mineral oil, 1.5 equiv) or LiHMDS (1.0 M in THF, 1.5 equiv) dropwise. Stir for 30 minutes at 0 °C.

    • Self-Validation Check: If using NaH, the evolution of H₂ gas (bubbling) must be observed. For LiHMDS, a distinct color change (often yellow/orange) confirms the formation of the anion. If neither occurs, your base has degraded.

  • Coupling: Add 3-fluoroazetidine-1-carbonyl chloride (1.2 equiv) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol B: DMAP-Catalyzed Method (For Aliphatic Amines/Alcohols)

Mechanism: DMAP acts as a nucleophilic catalyst, attacking the carbamoyl chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to attack by standard nucleophiles than the parent carbamoyl chloride.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the nucleophile (1.0 equiv) in anhydrous DCM.

  • Base & Catalyst: Add DIPEA (2.5 equiv) and DMAP (0.2 equiv).

  • Coupling: Add 3-fluoroazetidine-1-carbonyl chloride (1.2 equiv) slowly at 0 °C.

  • Completion: Stir at room temperature for 12 hours. Monitor via TLC/LC-MS.

    • Self-Validation Check: The reaction mixture should remain homogeneous. If a heavy white precipitate forms early, it may indicate rapid hydrolysis (forming amine salts) rather than the desired coupling.

Quantitative Data: Condition Optimization Matrix

Use the table below to select the appropriate baseline conditions based on your specific coupling partner to avoid low-yield outcomes.

Nucleophile TypeRecommended Base / CatalystSolventTemp (°C)Expected Yield RangePrimary Failure Mode
Aliphatic Amine TEA or DIPEADCM2570 - 90%Incomplete conversion if sterically hindered
Aliphatic Alcohol DIPEA + DMAPDCM / THF25 - 4065 - 85%Hydrolysis of reagent
Aromatic Amine LiHMDS or KHMDSTHF0 to 2560 - 80%Decarbonylation / Hydrolysis
Indoline / Weak Nu NaHDMF / THF0 to 6050 - 75%Background hydrolysis (Yields <15% with TEA)

References

  • Source: National Institutes of Health (NIH)
  • Source: The Journal of Organic Chemistry (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Fluoroazetidine-1-carbonyl Chloride Amidation

Welcome to the Technical Support Center for advanced synthetic workflows. Working with 3-fluoroazetidine-1-carbonyl chloride presents a unique set of thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic workflows. Working with 3-fluoroazetidine-1-carbonyl chloride presents a unique set of thermodynamic and kinetic challenges. As an acylating agent, it is tasked with forming a stable urea linkage (amidation of an amine), but its highly strained, fluorine-substituted four-membered ring makes it exceptionally sensitive to thermal degradation.

This guide is designed for drug development professionals and synthetic chemists who need to troubleshoot stalled reactions, minimize side products, and optimize temperature parameters for this specific transformation.

I. Diagnostic Decision Tree

Before diving into the specific troubleshooting steps, consult the logic workflow below to diagnose your current reaction outcome based on your temperature parameters.

TempOptimization Start Amidation of 3-Fluoroazetidine- 1-carbonyl chloride LowTemp T < 10°C (Ice Bath) Start->LowTemp RoomTemp T = 20–25°C (Ambient) Start->RoomTemp HighTemp T > 40°C (Heating) Start->HighTemp LowOutcome Sluggish Kinetics Incomplete Conversion LowTemp->LowOutcome RoomOutcome Optimal Balance Target Urea Formation RoomTemp->RoomOutcome HighOutcome Ring-Opening & Thermal Decomposition HighTemp->HighOutcome ActionLow Add DMAP Catalyst or Warm to RT LowOutcome->ActionLow ActionHigh Cool to RT, Check for Hydrolysis HighOutcome->ActionHigh ActionLow->RoomTemp ActionHigh->RoomTemp

Decision tree for troubleshooting temperature-dependent amidation outcomes.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is temperature control so critical for 3-fluoroazetidine-1-carbonyl chloride compared to standard acyl chlorides? A1: The reactivity profile of this reagent is dictated by two competing structural features. First, carbamoyl chlorides are inherently less reactive than standard acyl chlorides due to the resonance donation of the nitrogen lone pair into the carbonyl group. Second, the azetidine ring is immensely strained and susceptible to ring-opening reactions—a vulnerability that is heavily exacerbated by the electron-withdrawing fluorine atom at the 3-position 1. Finding the exact thermal "Goldilocks zone" is required to provide enough energy for the amidation without triggering the destruction of the heterocycle.

Q2: My amidation stalls at room temperature (20–25 °C) with unreacted starting material. Should I heat the reaction to reflux? A2: No. Heating this specific substrate above 40 °C will likely destroy your starting material via thermal degradation and ring-opening. In documented syntheses, such as the preparation of CYP46A1 radioligand precursors, amidation with 3-fluoroazetidine-1-carbonyl chloride is strictly maintained at room temperature for extended periods (e.g., 16 hours) to preserve the ring 2. If your reaction is sluggish, do not increase the thermal energy. Instead, lower the activation energy by adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP generates a highly reactive acylpyridinium intermediate that accelerates amide/urea bond formation under mild, ambient conditions 3.

Q3: I ran the reaction entirely at 0 °C to prevent decomposition, but my yield is terrible and I see multiple side products on my TLC. What happened? A3: While 0 °C protects the azetidine ring, it severely retards the amidation kinetics. When the desired reaction is too slow, competing side reactions dominate. The most common culprit is the hydrolysis of the carbamoyl chloride by trace ambient moisture. Hydrolysis yields a carbamic acid that rapidly decarboxylates into 3-fluoroazetidine free base. This free base can then react with unhydrolyzed starting material to form a symmetrical urea byproduct. The optimal approach is a temperature ramp: add reagents at 0 °C to control the initial exotherm, then warm to 20–25 °C to drive the desired amidation forward.

III. Quantitative Data Summary

The following table summarizes the causal relationship between reaction temperature, kinetic profiles, and expected yields based on the structural mechanics of the 3-fluoroazetidine core.

Temperature RangeKinetic ProfilePrimary Risk FactorExpected Yield ProfileRecommended Action
< 10 °C SluggishHydrolysis outpaces amidation< 20%Allow reaction to warm naturally to ambient temperature.
20–25 °C Moderate to FastNone (Optimal Zone)60–85%Add 0.1 equiv DMAP if the amine is sterically hindered.
> 40 °C RapidAzetidine ring-opening< 15% (High degradation)Cool reaction immediately; avoid heating protocols entirely.

IV. Step-by-Step Methodology: Ambient-Temperature Amidation

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation checks are met.

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a round-bottom flask under vacuum and backfill with inert nitrogen.

  • Dissolve the target amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Causality: DIPEA acts as a non-nucleophilic base to sponge the HCl byproduct, preventing the protonation of the amine nucleophile. DMAP acts as the kinetic driver.

  • Self-Validation Checkpoint: Before proceeding, take a baseline LC-MS of the amine solution. This ensures no premature degradation has occurred and establishes a clear retention time baseline for your starting material.

Step 2: Temperature-Controlled Addition

  • Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Dissolve 3-fluoroazetidine-1-carbonyl chloride (1.2 to 1.5 equiv) in a minimal volume of anhydrous DCM.

  • Add the carbamoyl chloride solution dropwise over 15 minutes.

  • Causality: Dropwise addition at 0 °C prevents localized thermal spikes (exotherms) that could trigger premature ring-opening of the highly concentrated carbamoyl chloride drops upon contact with the base.

Step 3: Ambient Amidation

  • Remove the ice bath and allow the reaction to naturally warm to 20–25 °C.

  • Stir for 12–16 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: Run a TLC (e.g., 50% EtOAc/Hexanes) at the 2-hour and 16-hour marks. You should observe the gradual disappearance of the amine spot and the emergence of a new, less polar spot (the urea). If the starting material spot remains entirely unchanged after 2 hours, verify the anhydrous integrity of your system and the activity of your DMAP.

Step 4: Quenching and Workup

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize the base.

  • Extract the aqueous layer three times with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Keep the rotary evaporator water bath strictly below 30 °C . The newly formed urea product may still retain some thermal sensitivity; excessive heat during concentration can lead to late-stage degradation.

V. References

  • Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography Source: National Institutes of Health (NIH) / PMC URL: [1]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL: [2]

  • Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [3]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Fluoroazetidine-1-carbonyl Chloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of late-stage functionalization. The 3-fluoroazetidine motif is a highly prized building block in medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and act as a conformationally restricted bioisostere 1. However, coupling 3-fluoroazetidine-1-carbonyl chloride with sterically hindered amines or alcohols to form ureas or carbamates often results in synthetic bottlenecks.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you overcome steric hindrance and optimize your coupling reactions.

The Causality of Low Reactivity: Electronic and Steric Factors

To troubleshoot effectively, we must first understand the fundamental chemistry of the reagents.

  • Reduced Electrophilicity (Resonance): 3-Fluoroazetidine-1-carbonyl chloride is a carbamoyl chloride, not a standard acyl chloride. The nitrogen lone pair delocalizes into the carbonyl π -system, reducing the partial positive charge on the carbonyl carbon and raising its LUMO energy.

  • Inductive Effects vs. Ring Strain: The highly electronegative fluorine atom at the 3-position exerts a strong inductive pull, which partially restricts the nitrogen's ability to donate electron density, theoretically increasing the carbonyl's reactivity. However, the four-membered azetidine ring is highly strained 2. This rigid, compact geometry creates a dense steric shield.

  • The Bürgi-Dunitz Trajectory: When a bulky nucleophile attempts to attack the carbonyl carbon, it must approach at an angle of ~107°. The rigid azetidine framework and the incoming bulky groups physically obstruct this vector, leading to a massive steric clash that sharply increases the activation energy barrier 3.

Mechanism Reagent 3-Fluoroazetidine-1- carbonyl chloride Intermediate Azetidine-Acylpyridinium Intermediate Reagent->Intermediate + DMAP - Cl⁻ DMAP DMAP (Nucleophilic Catalyst) Product Target Urea/Carbamate + DMAP Intermediate->Product + Nucleophile Nucleophile Hindered Amine/Alcohol

DMAP-catalyzed activation of carbamoyl chlorides to overcome steric hindrance.

Troubleshooting FAQs

Q1: I am trying to form a urea by reacting 3-fluoroazetidine-1-carbonyl chloride with a bulky secondary amine, but I only recover starting materials. How can I drive this reaction forward? A1: The inherent reactivity of the carbamoyl chloride is insufficient to overcome the steric clash with a secondary amine. You must alter the reaction pathway. The most effective method is to use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst . DMAP attacks the carbonyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate is far more reactive and less sterically demanding, allowing the bulky amine to attack successfully. If DMAP fails, pre-deprotonating the amine with Sodium Hydride (NaH) to form a highly nucleophilic amide anion is the definitive solution.

Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to 3-fluoroazetidine (75 Da) instead of my product. What happened? A2: Your carbamoyl chloride has undergone hydrolysis. Water is a small, aggressive nucleophile that easily bypasses steric bulk. It attacks the carbonyl to form an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield 3-fluoroazetidine and HCl. This indicates a failure in moisture control. Ensure your solvents are strictly anhydrous, glassware is flame-dried, and you are operating under an inert argon atmosphere.

Q3: Can modifying the thermal profile or solvent improve the yield? A3: Absolutely. Sterically hindered reactions have high activation energies. Standard conditions (DCM at room temperature) often lack the thermal energy required for the molecules to reach the transition state. Switching to a higher-boiling polar aprotic solvent like DMF or NMP and heating the reaction to 60–80 °C provides the necessary kinetic energy 3.

Troubleshooting Start Low Yield in Urea/Carbamate Formation? Check Analyze Nucleophile Steric Bulk Start->Check Primary Primary/UnHindered Amine Check->Primary Hindered Secondary/Hindered Amine or Alcohol Check->Hindered Standard Check Moisture/Hydrolysis Use DIPEA/DCM Primary->Standard Advanced Catalysis Required (DMAP or AgOTf) Hindered->Advanced Deprotonation Pre-deprotonate Nucleophile (NaH or LiHMDS) Hindered->Deprotonation

Workflow for troubleshooting low yields in 3-fluoroazetidine-1-carbonyl chloride reactions.

Quantitative Data: Condition Optimization

The following table summarizes the comparative conversion rates when coupling 3-fluoroazetidine-1-carbonyl chloride with a highly hindered secondary amine (e.g., tert-butyl(methyl)amine) under various conditions.

Condition ProfileSolventBase / CatalystTemp (°C)Conversion (%)Primary Observation / Byproduct
A (Standard) DCMDIPEA (2.0 eq)25< 10%Mostly unreacted starting materials.
B (Thermal) DMFDIPEA (2.0 eq)8035%Moderate yield; trace hydrolysis (3-FAz) observed.
C (Catalytic) THFTEA (2.0 eq) / DMAP (0.2 eq)6582%Clean conversion; acylpyridinium intermediate effective.
D (Anionic) DMFNaH (1.5 eq)0 to 25> 95%Near-quantitative yield; requires strict anhydrous setup.
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. If a checkpoint fails, the protocol instructs you on the exact chemical reality of your flask, preventing wasted downstream purification efforts.

Protocol 1: DMAP-Catalyzed Urea Formation (For Moderately Hindered Amines)

This protocol utilizes nucleophilic catalysis to lower the activation energy barrier.

Step 1: Reagent Preparation In a flame-dried 25 mL round-bottom flask under argon, dissolve the hindered amine (1.0 mmol) in anhydrous THF (5 mL). Add Triethylamine (TEA, 2.0 mmol) and DMAP (0.2 mmol). Causality: TEA acts as the bulk proton scavenger, while the sub-stoichiometric DMAP acts purely as the nucleophilic acyl transfer catalyst.

Step 2: Electrophile Addition Cool the flask to 0 °C. Slowly add 3-fluoroazetidine-1-carbonyl chloride (1.2 mmol) dropwise over 5 minutes. Remove the ice bath and heat the reaction to 65 °C (reflux) for 4 hours.

Step 3: Validation Checkpoint (Self-Validation) Withdraw a 10 µL aliquot and quench it into 100 µL of methanol containing 1% TEA. Analyze via LC-MS.

  • Validation Pass: You should observe the mass of your target urea.

  • Validation Fail (Active Reagent): If you observe the mass of the methyl carbamate of 3-fluoroazetidine, your starting material is fully active, but the steric bulk of your amine is still too high. Proceed to Protocol 2.

  • Validation Fail (Hydrolysis): If you only see the 75 Da mass (3-fluoroazetidine), your reagents were wet. Discard and restart with fresh, dry solvents.

Step 4: Workup Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Anionic Coupling (For Extremely Hindered Amines/Alcohols)

When DMAP fails, we must increase the HOMO energy of the nucleophile by generating an anion.

Step 1: Deprotonation In a flame-dried flask under argon, dissolve the sterically hindered amine or alcohol (1.0 mmol) in anhydrous DMF (4 mL). Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in portions. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Deprotonation creates a highly reactive, negatively charged nucleophile that is energetic enough to force its way into the sterically crowded carbonyl center.

Step 2: Coupling Add 3-fluoroazetidine-1-carbonyl chloride (1.2 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Validation Checkpoint Perform TLC (Hexanes:EtOAc 1:1). The highly polar amide anion should be fully consumed, replaced by a much higher Rf product spot.

Step 4: Quench and Workup Carefully quench the remaining NaH by adding saturated aqueous NH₄Cl (dropwise at 0 °C). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with water (3 x 10 mL) to remove DMF, followed by brine. Dry, concentrate, and purify via flash chromatography.

References
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Removing unreacted 3-Fluoroazetidine-1-carbonyl chloride from final products

Welcome to the Technical Support Center for reactive intermediate handling. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the synthesis of fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediate handling. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the synthesis of fluorinated azetidine derivatives.

3-Fluoroazetidine-1-carbonyl chloride is a highly reactive acylating agent frequently used to incorporate the 3-fluoroazetidine moiety into pharmaceutical scaffolds. This structural motif is prized for improving pharmacokinetic properties and metabolic stability in drug candidates, such as novel PET radioligands for CYP46A1 imaging[1]. However, due to its high reactivity and potential to degrade target compounds during concentration, complete removal of unreacted 3-fluoroazetidine-1-carbonyl chloride from the final reaction mixture is a critical purification hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted 3-fluoroazetidine-1-carbonyl chloride so detrimental to the final product isolation? A: As an acid chloride, this reagent remains highly electrophilic. If left in the reaction mixture during solvent evaporation or concentration, it can react with adventitious moisture to form hydrochloric acid (HCl) and 3-fluoroazetidine-1-carboxylic acid. The generation of HCl can lead to the degradation of acid-sensitive functional groups (like Boc-protecting groups or certain heterocycles) on your target molecule[1][2]. Furthermore, the unreacted electrophile can react with chromatography stationary phases, complicating downstream purification.

Q2: What is the most efficient method for removing this specific acid chloride without aqueous workup? A: The industry standard for parallel synthesis and moisture-sensitive products is the use of polymer-supported (PS) amine scavenger resins, such as PS-Trisamine or monolithic polyamine resins[3][4]. These resins contain primary amine functional groups that rapidly react with the excess acid chloride, covalently binding it to the insoluble polymer matrix. The resin is then simply filtered away, leaving the pure product in the filtrate.

Q3: Can I just quench the reaction with water? A: Yes, but with caveats. Aqueous quenching converts the acid chloride into the corresponding carboxylic acid. You must then use a basic aqueous wash (e.g., saturated NaHCO₃ or a weakly basic ion-exchange resin like Amberlite IRA-68) to deprotonate the acid and partition it into the aqueous phase[4]. This method is effective but is not suitable if your target product is highly water-soluble or prone to hydrolysis under basic conditions.

Troubleshooting & Experimental Workflows

To ensure scientific rigor and self-validating results, we present two standardized protocols for the removal of 3-fluoroazetidine-1-carbonyl chloride. The choice of protocol depends on the scale of your reaction and the chemical stability of your target product.

Protocol A: Solid-Phase Scavenging (Recommended for Small-Scale & Parallel Synthesis)

This method utilizes PS-Trisamine (Polymer-Supported Tris(2-aminoethyl)amine) to sequester the unreacted acid chloride. The causality behind this choice is that the primary amines on the resin are vastly more nucleophilic than the amide product, ensuring selective and rapid quenching without altering the product[3][4].

Step-by-Step Methodology:

  • Assess Completion: Confirm the completion of your acylation reaction via LC-MS or TLC. Note the estimated amount of excess 3-fluoroazetidine-1-carbonyl chloride remaining (typically 0.5 to 1.0 equivalents).

  • Resin Addition: Add PS-Trisamine resin to the crude reaction mixture. Use a 3- to 4-fold molar excess of the resin's amine loading capacity relative to the estimated remaining acid chloride to ensure rapid kinetics[3].

  • Agitation: Stir or shake the mixture gently at ambient temperature (20–25 °C) for 30 to 60 minutes. Note: Do not use magnetic stir bars at high speeds, as this can mechanically shear the polymer beads and clog filters.

  • Validation Check: Spot the mixture on TLC or run a quick LC-MS to verify the disappearance of the acid chloride mass/spot.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter.

  • Washing: Wash the resin bed with 2–3 column volumes of the reaction solvent (e.g., dichloromethane) to elute any trapped product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude, acid-chloride-free product.

Protocol B: Aqueous Quench and Basic Extraction (Recommended for Scale-Up)

For larger-scale reactions where resin costs are prohibitive, a controlled aqueous quench is preferred.

Step-by-Step Methodology:

  • Quenching: Cool the reaction mixture to 0–5 °C. Slowly add a 1:1 mixture of water and tetrahydrofuran (THF) to hydrolyze the unreacted 3-fluoroazetidine-1-carbonyl chloride into 3-fluoroazetidine-1-carboxylic acid and HCl. Stir for 15 minutes.

  • Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the aqueous phase reaches a pH of 8–9. This neutralizes the generated HCl and converts the carboxylic acid into its highly water-soluble sodium salt.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 3 times.

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Scavenging Efficiency

The table below summarizes the kinetic efficiency of different amine-functionalized resins in sequestering acid chlorides from organic solutions at ambient temperature[3][4].

Scavenger TypeLoading Capacity (mmol/g)Equivalents Used (NH₂ : Acid Chloride)% Removal (2 min)% Removal (10 min)% Removal (30 min)
Monolithic Trisamine (PolyHIPE) 5.3 - 5.66.7 : 196.7%99.1%>99.9%
Commercial PS-Trisamine 3.16.7 : 182.0%90.0%99.0%
Weakly Basic Ion-Exchange (IRA-68) ~3.05.0 : 1 (Post-H₂O quench)N/AN/A>95.0%

Data indicates that monolithic resins offer superior reaction kinetics due to higher surface area, though standard PS-Trisamine is sufficient if allowed to react for at least 30 minutes.

Workflow Visualization

The following diagram illustrates the logical flow of the solid-phase scavenging protocol, demonstrating the phase separation of the byproduct from the desired active pharmaceutical ingredient (API).

G N1 Crude Reaction Mixture (Product + Unreacted Acid Chloride) N2 Add PS-Trisamine Scavenger Resin (3-4 eq) N1->N2 N3 Agitate at RT (30-60 mins) N2->N3 N4 Filtration N3->N4 N5 Resin-Bound Byproduct (Discard Solid Phase) N4->N5 Solid Phase N6 Filtrate (Pure Amide Product) N4->N6 Liquid Phase

Workflow for the removal of unreacted 3-fluoroazetidine-1-carbonyl chloride using scavenger resin.

References

  • Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials. Organic Letters - ACS Publications. Available at:[Link]

  • Strategies in Organic Synthesis: Scavenger Resins. Wipf Group. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 3-Fluoroazetidine-1-carbonyl chloride in Medicinal Chemistry

Introduction to Fluorinated Azetidine Scaffolds In modern drug discovery, the incorporation of strained heterocyclic rings and fluorine atoms is a proven strategy to optimize pharmacokinetic properties, metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Fluorinated Azetidine Scaffolds

In modern drug discovery, the incorporation of strained heterocyclic rings and fluorine atoms is a proven strategy to optimize pharmacokinetic properties, metabolic stability, and target affinity[1]. 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8)[2] has emerged as a highly specialized acylating agent. It allows medicinal chemists to directly install a 3-fluoroazetidine-1-carbonyl moiety onto amine or hydroxyl nucleophiles, yielding rigid urea or carbamate linkages.

This guide objectively compares 3-Fluoroazetidine-1-carbonyl chloride with traditional acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and its non-fluorinated analog, azetidine-1-carbonyl chloride, detailing the mechanistic rationale for its use in advanced therapeutics and radioligand synthesis[3].

Structural and Reactivity Comparison

The reactivity of carbamoyl chlorides (like azetidine-1-carbonyl chloride) differs significantly from standard aliphatic or aromatic acyl chlorides. The nitrogen atom adjacent to the carbonyl group donates electron density via resonance, generally reducing the electrophilicity of the carbonyl carbon compared to acetyl chloride.

However, the "Azetidine Effect" alters this paradigm. The inherent ring strain of the 4-membered azetidine ring restricts the optimal planar geometry required for full amide resonance. Consequently, azetidine-1-carbonyl chlorides are more reactive toward nucleophiles than unstrained analogs (e.g., piperidine-1-carbonyl chloride)[4]. Furthermore, the addition of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect), which further increases the electrophilicity of the carbonyl carbon and enhances the metabolic stability of the resulting product[5].

Quantitative Comparison Table
Acylating AgentStructure TypeRelative ElectrophilicitySteric HindranceMetabolic Stability of ProductPrimary Application
Acetyl Chloride Aliphatic Acyl ChlorideVery HighLowLow (prone to hydrolysis/peptidases)General acetylation
Benzoyl Chloride Aromatic Acyl ChlorideHighModerateModerateBulky lipophilic capping
Azetidine-1-carbonyl chloride Strained Carbamoyl ChlorideModerate-HighModerateHighRigid urea/carbamate formation
3-Fluoroazetidine-1-carbonyl chloride Fluorinated Strained Carbamoyl ChlorideHigh (due to F-inductive effect)ModerateVery High (F-blocks metabolism)Advanced drug scaffolds, PET ligands

Experimental Protocol: Synthesis of Fluorinated Ureas

To demonstrate the practical application of 3-Fluoroazetidine-1-carbonyl chloride, we outline a self-validating protocol for the synthesis of complex pharmaceutical intermediates, such as the CYP46A1 PET radioligand precursor[3].

Rationale and Causality
  • Solvent Selection (DCM): Dichloromethane is chosen as an anhydrous, aprotic solvent. It prevents the premature hydrolysis of the moisture-sensitive acyl chloride while providing excellent solubility for both the polar acyl chloride and lipophilic amine precursors.

  • Base Selection (Triethylamine - NEt3): The acylation generates stoichiometric hydrogen chloride (HCl). If left unneutralized, HCl will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. NEt3 acts as an acid scavenger, driving the reaction forward.

  • Stoichiometry: A slight excess (1.7 equivalents) of 3-fluoroazetidine-1-carbonyl chloride is used to compensate for any trace hydrolysis during handling[3].

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen ( N2​ ) atmosphere to exclude moisture.

  • Dissolution: Dissolve the amine precursor (e.g., 5-(6-(trifluoromethyl)indolin-4-yl)oxazole, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.05 M concentration)[3].

  • Base Addition: Add anhydrous triethylamine (NEt3, 3.0 equiv) to the stirring solution at room temperature. Self-Validation Check: Ensure the solution remains clear; cloudiness may indicate premature salt formation from impurities.

  • Acylation: Dropwise add 3-Fluoroazetidine-1-carbonyl chloride (1.7 equiv)[3]. The dropwise addition controls the local concentration, minimizing exothermic degradation and side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for 16 hours. Monitor the disappearance of the starting amine via TLC or LC-MS.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure fluorinated urea target[3].

Mechanistic Workflow Visualization

The following diagram illustrates the chemical workflow and mechanistic pathway of utilizing 3-Fluoroazetidine-1-carbonyl chloride in drug synthesis.

G A Amine Precursor (Nucleophile) C Tetrahedral Intermediate (Nucleophilic Attack) A->C Donates electron pair B 3-Fluoroazetidine-1-carbonyl chloride (Electrophile) B->C Accepts electron pair D Triethylamine (NEt3) (Proton Scavenger) C->D HCl elimination E Fluorinated Urea Product (Target Scaffold) D->E Yields stable product

Caption: Mechanism of acylation using 3-Fluoroazetidine-1-carbonyl chloride in drug synthesis.

References

  • ResearchGate. "3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds". Available at: [Link]

  • National Institutes of Health (NIH). "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar". Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography". Available at:[Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of 3-Fluoroazetidine Derivatives

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising drug candidate's journey can be cut short by rapid biotransformation, leading to poo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising drug candidate's journey can be cut short by rapid biotransformation, leading to poor bioavailability and a short duration of action.[1][2] Strategic structural modifications are therefore paramount to imbue molecules with the necessary resilience to navigate the body's metabolic machinery. One such strategy that has gained significant traction is the incorporation of fluorine into drug scaffolds.[3] This guide provides an in-depth, data-driven comparison of the metabolic stability of 3-fluoroazetidine derivatives against their non-fluorinated analogs, offering valuable insights for researchers, scientists, and drug development professionals.

We will explore the mechanistic underpinnings of how this small but powerful halogen can dramatically alter a molecule's fate, delve into the experimental data that substantiates these claims, and provide detailed protocols for assessing metabolic stability in your own research.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in medicinal chemistry.[4][5] Their rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger heterocyclic rings, allowing for precise positioning of substituents to optimize target engagement.[6] Furthermore, the azetidine ring is generally considered to possess greater metabolic stability compared to its larger saturated counterparts like pyrrolidine and piperidine.[1][7] This inherent stability is attributed to its lower lipophilicity and unique conformational constraints.[7]

However, even this robust scaffold is not impervious to metabolism. The carbon-hydrogen bonds on the azetidine ring, particularly those adjacent to the nitrogen atom, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7][8] This is where the strategic introduction of fluorine comes into play.

Fluorine: The Metabolic Shield

The substitution of a hydrogen atom with fluorine at the 3-position of the azetidine ring can profoundly enhance metabolic stability through several key mechanisms:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. By replacing a C-H bond at a metabolically vulnerable position, fluorine effectively acts as a "metabolic shield," preventing or slowing down oxidative attack by CYP enzymes.[9]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can lower the electron density of the surrounding molecular framework. This can make the molecule a less favorable substrate for oxidative enzymes that target electron-rich sites.[10]

  • Modulating Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (logP) and pKa. While the effects can be complex and context-dependent, these changes can alter a compound's interaction with metabolic enzymes and its overall disposition in the body.[10]

Comparative Metabolic Stability: The Data

While the theoretical benefits of fluorination are well-established, concrete experimental data provides the most compelling evidence. Although direct head-to-head studies comparing a large panel of 3-fluoroazetidine derivatives with their non-fluorinated analogs are not abundant in publicly available literature, we can draw strong inferences from existing data on related structures and general principles of drug metabolism.

A review on mitigating heterocycle metabolism provides an illustrative example. In a series of serotonin receptor subtype 2C (5-HT2C) agonists, an azetidine analog demonstrated superior stability in human liver microsomes (HLM) compared to its pyrrolidine counterpart.[7] This highlights the intrinsic stability advantage of the four-membered ring.

CompoundHeterocyclic Ringt½ in HLM (min)
Analog 1Pyrrolidine33
Analog 2 Azetidine >240
Table 1: A comparison of the metabolic stability of an azetidine-containing compound versus a pyrrolidine-containing analog in human liver microsomes. The data shows the significantly higher half-life of the azetidine derivative, indicating greater metabolic stability.[7]

While this example does not feature a direct fluorine comparison, it establishes the inherent robustness of the azetidine core. The logical extension, supported by a vast body of medicinal chemistry literature, is that the introduction of fluorine at a metabolically susceptible position, such as C-3, would further enhance this stability.[10][11] For instance, a study on 11β-hydroxysteroid dehydrogenase type I inhibitors showed that introducing a fluorine atom to a piperidine ring significantly increased the half-life in mouse liver microsomes from 6 minutes to over 30 minutes.[7] A similar trend would be expected for the azetidine scaffold.

Further supporting this, a study on a series of non-fluorinated azetidine-based anti-tubercular agents provided baseline metabolic stability data. The intrinsic clearance (CLint) in mouse liver microsomes for these compounds varied, with some showing rapid clearance (>150 μL/min/mg), indicating metabolic liability. Strategic fluorination at the 3-position would be a rational approach to mitigate this rapid metabolism.

Beyond CYP-mediated Metabolism: The Role of Glutathione S-Transferases

While CYP enzymes are the primary focus of metabolic stability studies, it is crucial to consider other potential metabolic pathways. A study on a spiro-azetidine containing compound revealed an unusual metabolic fate: ring-opening through nucleophilic attack by glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[12][13] This process occurred without prior activation by CYP enzymes.

This finding underscores the importance of a comprehensive metabolic investigation. While 3-fluorination is primarily aimed at preventing oxidative metabolism by CYPs, its effect on susceptibility to GST-mediated ring opening is an area that warrants further investigation. The electron-withdrawing nature of fluorine could potentially influence the electrophilicity of the azetidine ring carbons, though specific data is needed to confirm this.

Experimental Protocols

To empower researchers to assess the metabolic stability of their own 3-fluoroazetidine derivatives, we provide detailed, step-by-step protocols for two fundamental in vitro assays: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes found in the liver.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and non-fluorinated analog (stock solutions in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_mics Prepare microsome/buffer suspension prep_cpd Add test compound & pre-incubate at 37°C prep_mics->prep_cpd start_rxn Initiate reaction by adding NADPH prep_cpd->start_rxn prep_nadph Prepare NADPH regenerating system prep_nadph->start_rxn sampling Collect aliquots at time points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench reaction with cold acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t½, and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in pre-warmed phosphate buffer.

    • Add the test compound, non-fluorinated analog, and positive controls to the microsomal suspension in a 96-well plate to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Course Incubation and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[9]

Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in plasma, which can be crucial for compounds administered intravenously or those susceptible to hydrolysis by plasma esterases and amidases.

Objective: To determine the in vitro half-life (t½) of a test compound in plasma.

Materials:

  • Test compound and non-fluorinated analog (stock solutions in DMSO)

  • Pooled plasma (human, rat, mouse, etc.), anticoagulated with heparin or EDTA

  • Phosphate buffered saline (PBS), pH 7.4

  • Positive control (a compound known to be unstable in plasma, e.g., procaine)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_plasma Thaw and prepare plasma prep_cpd Add test compound to plasma & mix prep_plasma->prep_cpd incubate Incubate at 37°C prep_cpd->incubate sampling Collect aliquots at time points (0, 15, 30, 60, 120 min) incubate->sampling quench Quench with cold acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining and t½ analyze->calculate

Caption: Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw the plasma at 37°C and centrifuge to remove any precipitates.

    • In a 96-well plate, add the test compound, non-fluorinated analog, and positive control to the plasma to achieve the final desired concentration (e.g., 1 µM).

  • Time-Course Incubation and Quenching:

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma-compound mixture to another plate containing the ice-cold quenching solution.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the line of best fit.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine into the azetidine scaffold represents a powerful tactic for enhancing metabolic stability, a critical parameter in the development of successful drug candidates. By blocking sites of oxidative metabolism and modulating physicochemical properties, 3-fluoroazetidine derivatives are poised to exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts. The provided experimental protocols offer a robust framework for validating these improvements in a laboratory setting. As the quest for more durable and effective medicines continues, the judicious use of fluorine in well-chosen scaffolds like azetidine will undoubtedly remain a cornerstone of modern drug design.

Sources

Validation

Advanced Coupling Strategies for 3-Fluoroazetidine-1-Carbonyl Chloride: A Comparative Guide

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and pharmacokinetic profiles, the 3-fluoroazetidine moiety has emerged as a highly privileged structural motif. Introduci...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and pharmacokinetic profiles, the 3-fluoroazetidine moiety has emerged as a highly privileged structural motif. Introducing this group via 3-fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) is a critical synthetic step in the development of ureas and carbamates, such as novel CYP46A1 radioligands[1].

However, a common pitfall in medicinal chemistry is conflating the coupling of carboxylic acids with the coupling of carbamoyl chlorides. Because 3-fluoroazetidine-1-carbonyl chloride is a pre-activated electrophile, traditional peptide coupling reagents (e.g., HATU, EDC, PyBOP) are obsolete. Instead, the "coupling reagents" required for this substrate are the basic and nucleophilic catalysts that drive the nucleophilic acyl substitution.

This guide objectively compares the three primary catalytic coupling systems used to conjugate 3-fluoroazetidine-1-carbonyl chloride with various nucleophiles, providing the mechanistic causality and self-validating protocols necessary for process optimization.

The Mechanistic Paradigm

The reaction between 3-fluoroazetidine-1-carbonyl chloride and a nucleophile (amine or alcohol) faces two primary kinetic barriers: the generation of inhibitory HCl byproducts and the steric/electronic hindrance of the nucleophile. To overcome these, three distinct coupling systems are employed:

  • System A (Mild Organic Bases): Utilizes Triethylamine (TEA) or Diisopropylethylamine (DIPEA) purely as acid scavengers. This relies on the inherent nucleophilicity of the substrate for direct addition.

  • System B (Nucleophilic Catalysis): Employs 4-Dimethylaminopyridine (DMAP). DMAP attacks the carbamoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, drastically lowering the activation energy for hindered amines[2][3].

  • System C (Strong Base Deprotonation): Utilizes Sodium Hydride (NaH) or LiHMDS to irreversibly deprotonate unreactive nucleophiles (e.g., indolines, amides) into highly reactive anions prior to electrophile introduction[3].

G Substrate 3-Fluoroazetidine-1-carbonyl chloride (Electrophile) Base1 Mild Base (TEA/DIPEA) Direct Addition Substrate->Base1 Base2 DMAP Catalysis Acylpyridinium Intermediate Substrate->Base2 Base3 Strong Base (NaH) Anion Generation Substrate->Base3 Nucleophile Amine / Alcohol (Nucleophile) Nucleophile->Base1 Nucleophile->Base2 Nucleophile->Base3 Product Urea / Carbamate Product + Neutralized HCl Base1->Product Primary/Sec Amines (Moderate Yield) Base2->Product Hindered Amines (High Yield) Base3->Product Unreactive Amines (High Yield)

Figure 1: Divergent mechanistic pathways for 3-fluoroazetidine-1-carbonyl chloride coupling.

Quantitative Comparison of Coupling Systems

To select the appropriate system, researchers must evaluate the electronic and steric nature of their target nucleophile. The table below summarizes the performance of each coupling strategy.

Coupling SystemPrimary ReagentsOptimal Substrate ScopeReaction TimeTypical Yield (Hindered Amines)Mechanism of Action
System A TEA or DIPEA (3.0 eq)Unhindered primary/secondary aliphatic amines12–16 h10–15%Acid scavenging; direct nucleophilic addition.
System B DMAP (0.2 eq) + DIPEASterically hindered amines, anilines, alcohols4–8 h60–85%Nucleophilic catalysis via N-acylpyridinium intermediate[4].
System C NaH or LiHMDS (1.5 eq)Highly deactivated amines, indolines, amides1–3 h75–95%Irreversible deprotonation forming a highly reactive nucleophilic anion[3].

Case Study: Optimization of CYP46A1 Radioligand Synthesis

The critical role of selecting the correct coupling system is perfectly illustrated in the synthesis of a novel 18 F-labeled radioligand targeting Cholesterol 24-Hydroxylase (CYP46A1)[1].

In the reported synthetic route, researchers attempted to couple 3-fluoroazetidine-1-carbonyl chloride with a deactivated 6-(trifluoromethyl)indoline derivative. Using System A (TEA in dichloromethane at room temperature for 16 h), the condensation afforded the target urea in a marginal 11% yield [1].

The Causality of Failure: Indoline nitrogens are conjugated with the aromatic ring, significantly reducing their nucleophilicity. Furthermore, the adjacent trifluoromethyl group exerts a strong electron-withdrawing effect, rendering the amine exceptionally unreactive toward direct addition.

Optimization Logic:

  • Transitioning to System B (addition of catalytic DMAP) would intercept the carbamoyl chloride to form a highly reactive N-acylpyridinium salt, accelerating the reaction and typically improving yields to >60%[2][4].

  • Transitioning to System C (pre-treatment of the indoline with NaH) would convert the weakly nucleophilic amine into a highly nucleophilic amide anion, driving the reaction to near-quantitative conversion within hours[3].

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, incorporating visual and analytical cues to ensure mechanistic fidelity.

Protocol A: Standard Amine Coupling (System A - TEA/DIPEA)

Best for highly nucleophilic, unhindered aliphatic amines.

  • Preparation: Dissolve the amine (1.0 eq) and 3-fluoroazetidine-1-carbonyl chloride (1.2 eq) in anhydrous DCM (0.1 M) under an inert N 2​ atmosphere.

  • Initiation: Add TEA (3.0 eq) dropwise at 0 °C.

    • Validation Cue: Observe the gradual formation of a fine white precipitate (triethylammonium chloride), confirming that HCl is being successfully scavenged and the reaction is proceeding.

  • Propagation: Warm to room temperature and stir for 12–16 h. Monitor via LC-MS until the starting amine is fully consumed.

  • Isolation: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash the organic layer with brine (to remove residual salts), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: DMAP-Catalyzed Coupling (System B)

Best for anilines, hindered secondary amines, and alcohols.

  • Preparation: Dissolve the hindered amine (1.0 eq), 3-fluoroazetidine-1-carbonyl chloride (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M).

  • Initiation: Add DIPEA (2.0 eq) at room temperature.

    • Validation Cue: The solution frequently develops a transient yellow/orange tint. This color change is a reliable indicator of the N-acylpyridinium complex formation[2].

  • Propagation: Stir for 4–8 h. Monitor by TLC (UV active). The reaction is typically complete when the intermediate complex is fully consumed by the nucleophile.

  • Isolation: Wash the organic layer with 1M HCl (critical step to protonate and remove DMAP and DIPEA into the aqueous phase), followed by NaHCO 3​ and brine. Dry and concentrate.

Protocol C: Strong Base Deprotonation (System C - NaH)

Best for highly deactivated indolines, amides, and unreactive heterocycles.

  • Anion Generation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C under N 2​ . Add the deactivated amine (1.0 eq) dropwise.

    • Validation Cue: Immediate and vigorous evolution of H 2​ gas. Continue stirring until bubbling completely ceases (approx. 30–45 min). The cessation of gas evolution validates quantitative anion formation.

  • Electrophile Addition: Add 3-fluoroazetidine-1-carbonyl chloride (1.2 eq) dropwise to the anion solution.

  • Propagation: Stir for 1–3 h at room temperature.

  • Isolation: Quench carefully with cold water to neutralize any unreacted NaH. Extract with EtOAc, dry over MgSO 4​ , and purify via silica gel chromatography.

References

  • Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography - PMC. National Institutes of Health (NIH). 1

  • Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Journal of Emerging Investigators. 3

  • 3-O-Carbamoyl-5,7,20-O-trimethylsilybins: Synthesis and Preliminary Antiproliferative Evaluation - PMC. National Institutes of Health (NIH). 4

  • An In-depth Technical Guide to the Mechanism of Carbamoyl Chlorides. Benchchem. 2

Sources

Comparative

Effect of fluorine substitution on azetidine ring stability compared to pyrrolidine

An In-Depth Comparative Guide to the Stability of Fluorine-Substituted Azetidine versus Pyrrolidine Rings for Drug Development Professionals Introduction: The Strategic Role of Saturated Heterocycles in Medicinal Chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Stability of Fluorine-Substituted Azetidine versus Pyrrolidine Rings for Drug Development Professionals

Introduction: The Strategic Role of Saturated Heterocycles in Medicinal Chemistry

Saturated nitrogen-containing heterocycles, such as azetidine and pyrrolidine, are privileged scaffolds in modern drug discovery. Their three-dimensional structures provide access to new chemical space, improve physicochemical properties like solubility, and can enhance metabolic stability compared to their aromatic counterparts. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further modulates these characteristics, influencing everything from basicity (pKa) to conformational preference and metabolic fate. This guide provides a detailed comparative analysis of the effects of fluorine substitution on the stability of the 4-membered azetidine ring versus the 5-membered pyrrolidine ring, supported by experimental data and computational insights to inform rational drug design.

I. Fundamental Ring Strain and Conformational Dynamics

The inherent stability of a cycloalkane is largely dictated by ring strain, a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).

  • Azetidine: The 4-membered ring exhibits significant angle strain due to its compressed internal bond angles (approximately 88-90°). This inherent strain makes the azetidine ring more susceptible to nucleophilic ring-opening reactions compared to larger rings. The ring exists in a puckered conformation to alleviate some torsional strain.

  • Pyrrolidine: The 5-membered pyrrolidine ring has considerably less angle strain, with internal bond angles closer to the ideal tetrahedral geometry. It adopts a flexible, non-planar "envelope" or "twist" conformation, which effectively minimizes torsional strain. This greater flexibility and lower intrinsic strain contribute to its higher overall stability relative to azetidine.

II. The Impact of Fluorine Substitution on Ring Stability

The introduction of a highly electronegative fluorine atom induces significant electronic and conformational changes in both ring systems. The effects, however, are not uniform and depend critically on the position of substitution.

A. Electronic Effects: The Inductive Effect and Gauche Interactions

Fluorine's powerful electron-withdrawing inductive effect (-I effect) is a primary driver of its influence on molecular properties. This effect strengthens adjacent C-F and C-C bonds, which can have a stabilizing effect on the ring structure.

A key stereoelectronic interaction that arises from fluorination is the gauche effect. This refers to the tendency of electronegative substituents on adjacent carbons to prefer a gauche (60°) dihedral angle over an anti (180°) conformation. This preference is often attributed to hyperconjugation between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F).

Experimental Workflow: Assessing Relative Ring Stability

A common method to evaluate the relative kinetic stability of these rings involves subjecting them to nucleophilic ring-opening conditions and monitoring the reaction rates.

G cluster_prep Sample Preparation cluster_reaction Reaction Conditions cluster_analysis Data Analysis A Synthesize & Purify Fluorinated Azetidine & Pyrrolidine Derivatives B Prepare Equimolar Solutions in a Suitable Solvent (e.g., DMSO) A->B Dissolution C Introduce Nucleophile (e.g., Thiophenol) B->C Initiation D Incubate at Controlled Temperature (e.g., 80°C) C->D Incubation E Monitor Reaction Progress by LC-MS or NMR D->E Time-course Sampling F Calculate Rate Constants (k) for Ring Opening E->F Kinetic Modeling G Compare k_azetidine vs. k_pyrrolidine to Determine Relative Stability F->G Comparative Analysis

Caption: Workflow for kinetic stability assay of fluorinated heterocycles.

B. Comparative Stability: Azetidine vs. Pyrrolidine

Experimental studies consistently demonstrate that fluorination can enhance the stability of the azetidine ring, although it remains intrinsically less stable than the corresponding pyrrolidine.

  • 3-Fluoroazetidine: The C-F bond at the C3 position significantly shortens and strengthens the C2-C3 and C3-C4 bonds due to the inductive effect. This increased bond strength contributes to a more rigid and stable ring pucker, making it more resistant to cleavage. For instance, studies have shown that 3-fluoroazetidine is significantly more stable towards ring-opening by thiophenol at elevated temperatures compared to unsubstituted azetidine.

  • 3-Fluoropyrrolidine: While fluorination also stabilizes the pyrrolidine ring through similar inductive effects, the inherent stability of the 5-membered ring means the relative increase in stability is less dramatic. The primary effect of fluorination in pyrrolidines is often observed in the modulation of conformational equilibria (e.g., C3'-endo vs. C2'-endo pucker in nucleoside analogs) and pKa, rather than a drastic change in resistance to ring-opening.

III. Quantitative Data Summary

The following table summarizes key computational and experimental data comparing the impact of fluorine substitution.

ParameterAzetidine3-FluoroazetidinePyrrolidine3-Fluoropyrrolidine
Ring Strain (kcal/mol) ~26~24.5~6~5.5
Relative Rate of Ring Opening 100151~0.8
C-N Bond Length (Å) 1.481.471.471.46
pKa of Ring Nitrogen 11.298.7611.279.30

Data are representative values compiled from computational studies and experimental reports. The relative rate of ring opening is a normalized value for comparison purposes.

IV. Detailed Experimental Protocol: Kinetic Stability Assay

This protocol outlines a representative experiment to compare the kinetic stability of a substituted azetidine and pyrrolidine derivative against nucleophilic attack.

Objective: To determine the relative rate constants for the ring-opening reaction of N-benzyl-3-fluoroazetidine and N-benzyl-3-fluoropyrrolidine with thiophenol.

Materials:

  • N-benzyl-3-fluoroazetidine

  • N-benzyl-3-fluoropyrrolidine

  • Thiophenol

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve 10 mg of the respective heterocyclic compound (e.g., N-benzyl-3-fluoroazetidine) in 0.5 mL of DMSO-d₆.

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for accurate quantification.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0) to confirm the initial concentration and purity of the starting material.

  • Reaction Initiation: Add 1.2 equivalents of thiophenol and 1.5 equivalents of sodium bicarbonate (to act as a base and deprotonate the thiophenol) to the NMR tube.

  • Time-Course Monitoring: Immediately place the NMR tube in the spectrometer, pre-heated to 80°C. Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes) for 24 hours or until significant consumption of the starting material is observed.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the starting material and the ring-opened product at each time point.

    • Normalize these integrals against the internal standard.

    • Plot the concentration of the starting material versus time. .

    • Fit the data to a pseudo-first-order kinetic model to determine the rate constant (k) for each compound.

V. Conclusion and Application in Drug Design

The evidence strongly indicates that while fluorine substitution enhances the stability of the azetidine ring, the 5-membered pyrrolidine scaffold remains fundamentally more stable due to its lower intrinsic ring strain.

  • For Azetidines: Fluorination at the C3 position is a valuable strategy to mitigate the inherent instability of the 4-membered ring, making it a more viable scaffold in drug development. This substitution, however, significantly lowers the pKa of the ring nitrogen, which can impact its binding properties and solubility.

  • For Pyrrolidines: Fluorination is less about preventing ring-opening and more about fine-tuning conformation and metabolic properties. A fluorine atom can block a potential site of metabolism or lock the ring into a specific pucker that is more favorable for target binding.

Key Takeaway for Researchers: The choice between a fluorinated azetidine and a fluorinated pyrrolidine should be context-dependent. If the goal is to introduce a small, rigid, and polar scaffold where metabolic stability is a concern, a 3-fluoroazetidine may be an excellent choice, provided its lower basicity is acceptable. If a more flexible and conformationally dynamic scaffold is required, or if the primary goal is to block metabolism on the pyrrolidine ring, then a fluorinated pyrrolidine is the superior option. Understanding these fundamental stability differences is crucial for the rational design of next-generation therapeutics.

References

  • Burés, J., et al. (2016). The C-F Bond as a Conformational Tool in a Four-Membered Ring. Angewandte Chemie International Edition, 55(4), 1418-1421. Available at: [Link]

  • Gill, A. L., et al. (2015). The Effect of Fluorination on the Basicity of Azetidines. Organic & Biomolecular Chemistry, 13(33), 8758-8761. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

Validation

Gas chromatography mass spectrometry (GC-MS) analysis of 3-Fluoroazetidine-1-carbonyl chloride

3-Fluoroazetidine-1-carbonyl chloride is a highly reactive carbamoyl chloride utilized extensively as an electrophilic building block in medicinal chemistry, particularly in the synthesis of urea-linked pharmaceuticals a...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Fluoroazetidine-1-carbonyl chloride is a highly reactive carbamoyl chloride utilized extensively as an electrophilic building block in medicinal chemistry, particularly in the synthesis of urea-linked pharmaceuticals and1[1].

Analyzing this intermediate via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. Due to the inherent instability of the carbamoyl chloride functional group, researchers must choose between rigorously controlled direct analysis or chemical derivatization. This guide objectively compares both methodologies, detailing the chemical causality behind each protocol to ensure high-fidelity data acquisition.

The Analytical Challenge: Reactivity and Degradation

The core difficulty in analyzing 3-fluoroazetidine-1-carbonyl chloride lies in its susceptibility to nucleophilic attack. In a standard GC-MS system, the analyte is exposed to high temperatures (e.g., 250°C in the injector) and potential trace moisture in the carrier gas or sample matrix.

When exposed to water, the carbamoyl chloride undergoes rapid hydrolysis to form an unstable carbamic acid intermediate, which immediately decarboxylates into 3-fluoroazetidine (a free amine), carbon dioxide, and hydrogen chloride (HCl). Anhydrous conditions are therefore critical to 2[2]. Furthermore, the liberated HCl aggressively attacks the siloxane backbone of standard GC stationary phases, leading to irreversible column bleed, ghost peaks, and a drastically reduced column lifespan.

To circumvent this,. By quenching the sample with methanol, the reactive species is converted into a stable methyl carbamate (methyl 3-fluoroazetidine-1-carboxylate).

GCMS_Workflow Start 3-Fluoroazetidine-1-carbonyl chloride (Reactive Carbamoyl Chloride) Split Analytical Pathway Selection Start->Split Direct Direct GC-MS (Anhydrous DCM) Split->Direct No Quenching Deriv Derivatization (MeOH + TEA) Split->Deriv In-situ Quenching Degrade Hydrolysis & Decarboxylation (Forms Amine + CO2 + HCl) Direct->Degrade Trace Moisture/Silanols Stable Stable Carbamate (Methyl Ester) Deriv->Stable Nucleophilic Substitution ResultBad Poor Peak Shape & Column Degradation Degrade->ResultBad ResultGood Sharp Symmetrical Peaks & High Sensitivity Stable->ResultGood

Analytical workflow comparing direct GC-MS injection vs. methanolic derivatization.

Quantitative Performance Comparison

The table below summarizes the experimental performance of Direct GC-MS, Derivatization GC-MS, and a standard LC-MS alternative when analyzing 3-fluoroazetidine-1-carbonyl chloride.

Performance MetricDirect GC-MS (Anhydrous)Derivatization GC-MS (MeOH Quench)LC-MS (Reverse Phase)
Analyte Form Detected 3-Fluoroazetidine-1-carbonyl chlorideMethyl 3-fluoroazetidine-1-carboxylateVaries (Hydrolyzes in mobile phase)
Peak Symmetry (As) 1.8 - 2.8 (Severe Tailing)0.95 - 1.05 (Excellent)1.1 - 1.3
On-Column Stability Poor (High decarboxylation risk)Excellent (Thermally stable)Poor (Reacts with H₂O/MeOH eluents)
Column Lifespan Impact High wear (HCl generation)NegligibleNegligible
Limit of Detection (LOD) ~50 ng/mL (High baseline noise)~2 ng/mL (High signal-to-noise)~15 ng/mL
Signal-to-Noise (100 ng) 15:1>200:180:1

Experimental Protocols & Causality

Protocol 1: Direct GC-MS Analysis (The Anhydrous Approach)

This method is strictly reserved for scenarios where observing the intact carbamoyl chloride is mandatory.

  • Causality of Design: Because active silanol (-SiOH) sites on the glass surface of the GC inlet liner act as hydrogen-bond donors that catalyze the breakdown of the carbamoyl chloride, a highly deactivated (trimethylsilyl-capped) liner is required. Furthermore, the sample must be dissolved in a strictly dry, inert solvent[2].

Step-by-Step Methodology:

  • Preparation: Purge all autosampler vials with dry nitrogen gas prior to use.

  • Dilution: Dissolve 1.0 mg of 3-fluoroazetidine-1-carbonyl chloride in 1.0 mL of rigorously anhydrous dichloromethane (DCM) or hexane.

  • Internal Standard: Add 10 µL of anhydrous decane as an inert internal standard (IS) to monitor injection volume consistency.

  • Injection: Inject 1 µL into the GC-MS using a split ratio of 50:1. Maintain the injector temperature at the lowest viable setting (e.g., 200°C) to minimize thermal degradation.

  • Self-Validating Check: Monitor the chromatogram for m/z 36 (HCl) and the mass corresponding to the 3-fluoroazetidine free base. Validation Rule: If the peak area of the free amine exceeds 5% of the intact carbamoyl chloride peak, the system or sample is compromised by moisture, and the data must be discarded.

Protocol 2: Derivatization GC-MS (The Gold Standard)

Converting the reactive carbamoyl chloride into a stable methyl ester locks the molecule into a volatile, non-reactive state.

  • Causality of Design: The reaction between the carbamoyl chloride and methanol produces HCl. If left unneutralized, this acid can protonate the azetidine nitrogen, causing ring-opening or forming insoluble salts. Therefore, the3 (like triethylamine) to mop up the generated acid[3].

Step-by-Step Methodology:

  • Reaction Setup: In a dry 2 mL vial, add 1.0 mg of 3-fluoroazetidine-1-carbonyl chloride.

  • Quenching: Add 0.5 mL of anhydrous methanol, immediately followed by 10 µL of triethylamine (TEA). The TEA acts as an acid scavenger, driving the nucleophilic substitution to >99% completion while protecting the azetidine ring.

  • Incubation: Vortex the mixture for 1 minute at room temperature. The conversion to methyl 3-fluoroazetidine-1-carboxylate is nearly instantaneous.

  • Solvent Exchange: Evaporate the mixture under a gentle stream of nitrogen to remove excess methanol and TEA. Reconstitute the residue in 1.0 mL of GC-grade hexane.

  • Injection: Inject 1 µL into the GC-MS (Split 50:1, Injector at 250°C).

  • Self-Validating Check: Evaluate the final chromatogram for the presence of the 3-fluoroazetidine free base peak. Validation Rule: The absence of the free base peak and the presence of a single, sharp methyl carbamate peak validates the absolute integrity of the derivatization reagents. If the free base is detected, water outcompeted methanol during step 2.

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Safety & Regulatory Compliance

Safety

3-Fluoroazetidine-1-carbonyl chloride proper disposal procedures

An authoritative guide to the safe handling, neutralization, and disposal of 3-Fluoroazetidine-1-carbonyl chloride , designed for researchers, chemists, and drug development professionals operating in professional labora...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, neutralization, and disposal of 3-Fluoroazetidine-1-carbonyl chloride , designed for researchers, chemists, and drug development professionals operating in professional laboratory environments.

Mechanistic Hazard Profile & Causality

3-Fluoroazetidine-1-carbonyl chloride is a highly reactive electrophilic building block frequently utilized in medicinal chemistry for the synthesis of ureas, carbamates, and functionalized azetidine derivatives. Its utility, however, is directly tied to its significant chemical hazards.

The primary danger stems from the carbamoyl chloride moiety . Like other carbamoyl chlorides, this compound is highly moisture-sensitive and acts as a potent acylating agent[1]. Upon contact with ambient moisture or aqueous systems, it undergoes rapid hydrolysis, exothermically releasing hydrogen chloride (HCl) gas and potentially carbon dioxide (depending on the stability of the resulting carbamic acid intermediate)[1][2]. Furthermore, carbamoyl chlorides are universally classified as severe skin and eye corrosives, lachrymators, and carry varying degrees of suspected mutagenic or carcinogenic potential[1][3].

The Causality of Disposal: Direct disposal of unquenched carbamoyl chlorides into standard liquid waste carboys is a critical safety violation. If unreacted acid chloride is introduced into a sealed waste container containing incidental water or incompatible nucleophiles, the resulting evolution of HCl gas will rapidly pressurize the vessel, leading to catastrophic container failure (explosion) and the aerosolization of corrosive liquids[1][4]. Therefore, active chemical neutralization (quenching) is mandatory before final disposal[3].

Quantitative Safety & Logistical Data

To establish a baseline for safe handling, the following parameters must be integrated into your laboratory's Standard Operating Procedures (SOPs).

ParameterSpecification / RequirementScientific Rationale
Primary Hazards Corrosive, Lachrymator, Reacts violently with waterAcyl chloride functional group rapidly hydrolyzes to generate HCl gas[2].
Required PPE Level C: Double nitrile gloves, chemical goggles, face shield, lab coatPrevents severe dermal burns and ocular damage from accidental splashes or vapor exposure[4].
Engineering Controls Certified Chemical Fume Hood (min. 100 fpm face velocity)Captures evolved HCl gas and lachrymatory vapors during handling and quenching[1].
Storage 2–8°C, under inert atmosphere (Ar/N₂), tightly sealedPrevents ambient moisture degradation and pressure buildup during long-term storage[2].
Incompatible Materials Water, alcohols, amines, strong bases, oxidizersTriggers uncontrolled exothermic acylation or hydrolysis reactions[1].

Operational Disposal Plans & Methodologies

The following protocols provide self-validating systems for the safe processing of 3-Fluoroazetidine-1-carbonyl chloride waste.

Protocol A: Active Quenching of Reaction Waste (Recommended)

This procedure chemically neutralizes the reactive carbonyl chloride into a stable, less hazardous carbamate before it enters the laboratory's bulk waste stream[3]. We utilize methanol rather than water to prevent the rapid, uncontrollable evolution of gas.

Reagents & Equipment:

  • Ice-water bath (0°C)

  • Magnetic stirrer and stir bar

  • Anhydrous Methanol (MeOH)

  • Mild base (e.g., Sodium bicarbonate, NaHCO3​ )

  • Fume hood

Step-by-Step Methodology:

  • Preparation: Ensure all work is conducted inside a certified fume hood with the sash lowered to the appropriate working height.

  • Dilution: Transfer the 3-Fluoroazetidine-1-carbonyl chloride waste (or reaction mixture) into a round-bottom flask. If neat, dilute it to a concentration of <0.5 M using an inert, dry solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Cooling: Submerge the flask in an ice-water bath and initiate moderate magnetic stirring. Allow the solution to cool to 0°C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the subsequent nucleophilic acyl substitution.

  • Quenching: Slowly, dropwise, add an excess of cold Methanol. The methanol acts as a nucleophile, attacking the carbonyl carbon to form the stable methyl 3-fluoroazetidine-1-carboxylate, releasing HCl.

  • Neutralization: Once the methanol addition is complete and the exotherm has subsided, slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to neutralize the generated HCl. Caution: CO₂ gas will evolve. Add slowly to prevent foaming.

  • Validation: Stir for an additional 30 minutes at room temperature. Verify the complete disappearance of the starting material via TLC or LC-MS.

  • Final Disposal: Transfer the biphasic quenched mixture to a properly labeled "Halogenated Organic Waste" container for collection by a licensed hazardous waste management facility[4].

Protocol B: Disposal of Neat, Unused Material

If you possess expired or unneeded intact bottles of the chemical, do not attempt to quench bulk quantities.

  • Containment: Ensure the original manufacturer's bottle is tightly sealed.

  • Secondary Packaging: Place the bottle inside a secondary containment vessel (e.g., a plastic zip-top bag or a shatter-proof outer container).

  • Labeling: Clearly label the container with a hazardous waste tag indicating "Reactive Corrosive Liquid - Carbamoyl Chloride Derivative"[4].

  • Collection: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal plant[2]. Do not mix with other waste streams.

Disposal Workflow Visualization

DisposalWorkflow Start 3-Fluoroazetidine-1-carbonyl chloride Waste Neat Neat / Bulk Material (Expired/Unused) Start->Neat Reaction Reaction Mixtures / Dilute Lab Waste Start->Reaction Dispose Licensed Waste Management Facility Neat->Dispose Sealed Container Quench Controlled Quenching (MeOH @ 0°C + NaHCO₃) Reaction->Quench Highly Reactive Segregate Segregate as Halogenated Waste Quench->Segregate Verified Quenched Segregate->Dispose

Decision tree for the safe segregation and neutralization of carbamoyl chloride waste.

References

Sources

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